molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1358085
CAS No.: 529508-56-3
M. Wt: 167.59 g/mol
InChI Key: CBQDXECHDATNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDXECHDATNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619220
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529508-56-3
Record name 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f]triazine: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic intermediate in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold for the creation of novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused heterocycle that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[4][5][6] Its structural resemblance to purine bases allows molecules incorporating this core to interact with a wide array of biological targets.[7] This unique bicyclic structure, featuring a bridgehead nitrogen, is a cornerstone in the design of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[5] Notably, this scaffold is a fundamental component of the FDA-approved antiviral drug remdesivir and several kinase inhibitors that have entered clinical trials, underscoring its therapeutic relevance.[4][5]

4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine serves as a crucial building block for accessing a diverse range of substituted pyrrolotriazines. The presence of a reactive chlorine atom at the 4-position allows for facile chemical modifications, making it an ideal starting point for the synthesis of compound libraries for drug discovery campaigns.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine are not extensively reported in the literature. However, based on information from chemical suppliers and data from structurally related compounds, we can infer some of its core properties.

General Properties
PropertyValueSource
CAS Number 529508-56-3[1]
Molecular Formula C₇H₆ClN₃[3]
Molecular Weight 167.60 g/mol [3]
Physical Form SolidSigma-Aldrich
Purity Typically ≥98%Sigma-Aldrich
Storage Conditions -20°CSigma-Aldrich
Spectroscopic Characteristics

While the specific spectra for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine are not publicly available, the analysis of related pyrrolo[2,1-f][1][2][3]triazine derivatives allows for the prediction of its key spectroscopic features.[1][6][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet in the aliphatic region, likely around 2.5 ppm) and the aromatic protons on the pyrrole and triazine rings (in the aromatic region, typically between 7.0 and 9.0 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the methyl carbon and the carbons of the fused heterocyclic rings. The carbon atom attached to the chlorine (C4) would be expected to have a chemical shift in the range of 150-160 ppm.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 167 and an M+2 peak at m/z 169 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic core.

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various strategies, most commonly starting from substituted pyrrole precursors.[2][9] A general and effective method involves the N-amination of a pyrrole derivative followed by cyclization to form the triazine ring.[2]

The introduction of the chloro-substituent at the 4-position, a key feature of the title compound, is typically achieved by treating the corresponding pyrrolo[2,1-f][1][2][3]triazin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Below is a representative, step-by-step workflow illustrating this synthetic logic.

Experimental Protocol: Synthesis of a Chlorinated Pyrrolo[2,1-f][1][2][3]triazine

Causality: This protocol demonstrates a common strategy where a pyrrolotriazinone intermediate is synthesized and then chlorinated. The choice of POCl₃ is standard for converting cyclic amides (lactams) or ketones to their corresponding chloro-derivatives in heterocyclic chemistry.

  • N-Amination of a Substituted Pyrrole: A suitably substituted pyrrole is treated with an N-aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine) in an appropriate solvent to form the N-aminopyrrole intermediate.[2]

  • Cyclization to form the Pyrrolotriazinone: The N-aminopyrrole is then cyclized by heating with a reagent that provides the final carbon atom of the triazine ring (e.g., formamide or triethyl orthoformate) to yield the pyrrolo[2,1-f][1][2][3]triazin-4-one core.[2]

  • Chlorination: The resulting pyrrolotriazinone is heated with phosphorus oxychloride (POCl₃), often in the presence of a mild base or solvent, to afford the 4-chloro-substituted pyrrolo[2,1-f][1][2][3]triazine.[2] The reaction is typically monitored by TLC or LC-MS for completion.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified, typically by column chromatography on silica gel.

Gcluster_synthesisSynthetic WorkflowSubstituted_PyrroleSubstituted Pyrrole DerivativeN_AminopyrroleN-Aminopyrrole IntermediateSubstituted_Pyrrole->N_Aminopyrrole N-AminationPyrrolotriazinonePyrrolo[2,1-f][1,2,4]triazin-4-oneN_Aminopyrrole->Pyrrolotriazinone CyclizationTarget_Compound4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazinePyrrolotriazinone->Target_Compound Chlorination (POCl₃)

Caption: General synthetic pathway to 4-chloropyrrolotriazines.

Chemical Reactivity and Synthetic Utility

The primary value of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine in drug discovery lies in its utility as a reactive intermediate. The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles and participates in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the triazine ring facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide range of functional groups by reacting 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine with various nucleophiles.

  • Amination: Reaction with primary or secondary amines introduces diverse amino-substituents, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

  • Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base yields the corresponding ethers.

  • Thiolation: Reaction with thiols provides thioether derivatives.

Gcluster_reactivityKey Reactions of 4-ChloropyrrolotriazineStart4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazineAmine4-Amino DerivativesStart->Amine R₂NH (SₙAr)Alkoxide4-Alkoxy DerivativesStart->Alkoxide ROH, Base (SₙAr)Thiol4-Thioether DerivativesStart->Thiol RSH, Base (SₙAr)Boronic_Acid4-Aryl/Heteroaryl DerivativesStart->Boronic_Acid R-B(OH)₂, Pd Catalyst(Suzuki Coupling)

Caption: Reactivity of the 4-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent is also an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 4-position. This is particularly valuable for exploring the structure-activity relationship (SAR) of potential drug candidates by modifying the substituents that occupy specific pockets of the target protein.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol outlines a standard Suzuki coupling. The choice of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (like Na₂CO₃ or K₂CO₃) is crucial for the catalytic cycle to proceed efficiently. The inert atmosphere is necessary to prevent the degradation of the catalyst.

  • Reaction Setup: To a reaction vessel, add 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Inert Atmosphere: De-gas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Relevance and Applications in Drug Discovery

The true potential of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is realized in the biological activities of its derivatives. The pyrrolotriazine scaffold has been successfully employed to develop potent and selective inhibitors of various protein kinases, which are critical targets in oncology.

  • c-Met and VEGFR-2 Inhibitors: Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have been synthesized and shown to be potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]

  • HER1/HER2 Inhibitors: The scaffold is a key component of pan-HER kinase inhibitors like BMS-599626 (AC480), which target epidermal growth factor receptors involved in various cancers.[2]

  • ALK Inhibitors: 2,7-disubstituted pyrrolo[2,1-f][1][2][3]triazines have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer.[3]

  • MerTK Inhibitors: Novel analogs based on the 7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine scaffold have been designed and explored as inhibitors of Mer proto-oncogene tyrosine kinase (MerTK), a target in various cancers.[7]

  • Antiviral Agents: Beyond oncology, the pyrrolotriazine core is a known pharmacophore for antiviral agents, with derivatives showing activity against a range of RNA viruses.[1][2]

The ability to easily modify the 4-position of the 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine core allows medicinal chemists to fine-tune the pharmacological properties of their compounds, optimizing potency, selectivity, and pharmacokinetic profiles.

Conclusion

4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is a high-value chemical intermediate that provides a reliable entry point to a medicinally important class of fused heterocycles. Its straightforward synthesis and the versatile reactivity of the 4-chloro substituent make it an indispensable tool for drug discovery programs targeting kinases and viral proteins. A thorough understanding of its basic properties and chemical reactivity, as outlined in this guide, will empower researchers to fully exploit the potential of this privileged scaffold in the development of next-generation therapeutics.

The Strategic Core: A Technical Guide to 4-Chloro-5-methylpyrrolo[2,1-f]triazine (CAS 529508-56-3) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-5-methylpyrrolo[2,1-f]triazine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its critical role as a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.

Introduction: The Rise of a Privileged Scaffold

4-Chloro-5-methylpyrrolo[2,1-f]triazine is a heterocyclic organic compound featuring a fused pyrrole and triazine ring system.[1] This unique structural motif, the pyrrolo[2,1-f][1][2][3]triazine core, has garnered substantial attention in the field of drug discovery.[4][5] It is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[5][6]

The significance of this scaffold is underscored by its presence in several clinically important drugs. For instance, the antiviral drug Remdesivir, which has been used in the treatment of COVID-19, and the anti-tumorigenic agent Brivanib alaninate both contain the pyrrolo[2,1-f][1][2][3]triazine core.[4] This demonstrates the versatility of this heterocyclic system in addressing diverse therapeutic areas. Our focus, 4-Chloro-5-methylpyrrolo[2,1-f]triazine, serves as a key intermediate in the synthesis of a multitude of bioactive molecules, particularly kinase inhibitors.[7] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[1]

Physicochemical and Structural Characteristics

The fundamental properties of 4-Chloro-5-methylpyrrolo[2,1-f]triazine are summarized below. While exhaustive experimental data for this specific compound is not publicly available, the following table provides key computed and supplier-provided information.

PropertyValueSource
CAS Number 529508-56-3[1][6][7][8][9][10][11][12][13]
Molecular Formula C₇H₆ClN₃[1][7][10]
Molecular Weight 167.59 g/mol [1][10]
Physical Form Solid[1][9]
Storage Inert atmosphere, 2-8°C or -20°C[8][9][13]
Purity Typically ≥97%[1]

Chemical Structure:

Caption: Chemical structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Synthesis and Mechanistic Rationale

Overall Synthetic Scheme:

Synthesis_Workflow cluster_start Starting Material cluster_amination N-Amination cluster_cyclization Triazine Ring Formation cluster_chlorination Chlorination start Methyl 3-methyl-1H-pyrrole-2-carboxylate amination N-Amination (e.g., NH₂Cl, NaH) start->amination intermediate1 1-Amino-3-methyl-1H-pyrrole-2-carboxamide amination->intermediate1 cyclization Cyclization with Formamidine Acetate intermediate1->cyclization intermediate2 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one cyclization->intermediate2 chlorination Chlorination (POCl₃) intermediate2->chlorination product 4-Chloro-5-methylpyrrolo[2,1-f]triazine chlorination->product

Caption: Proposed synthetic workflow for 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Step-by-Step Protocol and Rationale:

Step 1: N-Amination of a Pyrrole Precursor

  • Reaction: The synthesis would likely commence with a suitable pyrrole derivative, such as methyl 3-methyl-1H-pyrrole-2-carboxylate. This starting material undergoes N-amination to introduce the crucial N-N bond required for the triazine ring.[14][15]

  • Reagents and Rationale: A common and effective method for N-amination is the use of chloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid in the presence of a strong base like sodium hydride (NaH).[14] The base deprotonates the pyrrole nitrogen, generating a nucleophilic anion that readily attacks the electrophilic nitrogen of the aminating agent. This step is critical as it sets the stage for the subsequent cyclization. The reaction is typically performed in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent quenching of the base and unwanted side reactions.

Step 2: Cyclization to Form the Pyrrolotriazinone Core

  • Reaction: The resulting 1-amino-3-methyl-1H-pyrrole-2-carboxamide is then cyclized to form the bicyclic pyrrolotriazinone core.

  • Reagents and Rationale: This cyclization can be achieved by heating the N-aminated intermediate with a one-carbon source, such as formamidine acetate, at elevated temperatures (e.g., 165°C) in a high-boiling solvent like DMF.[14] The formamidine provides the necessary carbon and nitrogen atoms to close the triazine ring. This intramolecular condensation is a thermodynamically driven process that leads to the stable, fused heterocyclic system.

Step 3: Chlorination to Yield the Final Product

  • Reaction: The final step involves the conversion of the pyrrolotriazinone intermediate to the desired 4-chloro derivative.

  • Reagents and Rationale: This transformation is a classic deoxychlorination reaction, commonly accomplished by heating the substrate with phosphorus oxychloride (POCl₃).[14] POCl₃ is a powerful chlorinating and dehydrating agent that converts the amide-like oxygen into a leaving group, which is then displaced by a chloride ion. This reaction is often performed neat or with a high-boiling solvent and is crucial for installing the reactive chlorine atom at the 4-position, which is the key to its utility as a synthetic intermediate.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold, and by extension 4-Chloro-5-methylpyrrolo[2,1-f]triazine, is a cornerstone in the design of kinase inhibitors for cancer therapy.[4][16] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of 4-Chloro-5-methylpyrrolo[2,1-f]triazine typically function as ATP-competitive inhibitors .[2][3][4] They are designed to mimic the purine ring of adenosine triphosphate (ATP) and bind to the ATP-binding pocket of the kinase domain.[3] This binding event physically blocks the access of ATP, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that drives tumor growth, proliferation, and survival.[4]

Targeted Signaling Pathways: c-Met and VEGFR-2

A significant body of research has focused on developing pyrrolo[2,1-f][1][2][3]triazine derivatives as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[2][4] Both c-Met and VEGFR-2 are receptor tyrosine kinases that, when overexpressed or constitutively active, contribute to tumor progression and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][6][16][17][18]

Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 ADP_cMet ADP PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK ADP_VEGFR2 ADP PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor 4-Chloro-5-methylpyrrolo [2,1-f]triazine Derivative Inhibitor->cMet Inhibitor->VEGFR2 ATP_cMet ATP ATP_VEGFR2 ATP Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration RAS_MAPK->Migration Proliferation Cell Proliferation PLCg->Proliferation

Caption: Inhibition of c-Met and VEGFR-2 signaling by a pyrrolo[2,1-f]triazine derivative.

By simultaneously blocking both the c-Met and VEGFR-2 pathways, these inhibitors can exert a powerful anti-cancer effect, tackling both tumor cell proliferation and the blood supply that sustains the tumor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. The following techniques are indispensable.

Analytical Workflow:

Analytical_Workflow Sample Synthesized Product HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Final Characterized Compound HPLC->Final NMR->Final MS->Final

Caption: Standard analytical workflow for compound characterization.

Representative Analytical Data:

While specific spectral data for 4-Chloro-5-methylpyrrolo[2,1-f]triazine (CAS 529508-56-3) is not publicly available, data from closely related analogs in the literature provide a strong indication of the expected results.[5][19][20]

TechniqueExpected Observations for 4-Chloro-5-methylpyrrolo[2,1-f]triazine and its Derivatives
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.5-2.9 ppm), and distinct aromatic protons on the pyrrolotriazine core. The exact chemical shifts and coupling constants would confirm the substitution pattern.
¹³C NMR Resonances for the methyl carbon and all carbons of the heterocyclic core. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Mass Spectrometry (EI or ESI) A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₇H₆ClN₃ (167.59 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
HPLC A single major peak under appropriate chromatographic conditions (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase), indicating the purity of the compound.

Safety and Handling

4-Chloro-5-methylpyrrolo[2,1-f]triazine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling chlorinated heterocyclic compounds should be followed.[12][13][18][21][22]

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[9]

Conclusion

4-Chloro-5-methylpyrrolo[2,1-f]triazine stands out as a strategically important building block in the synthesis of advanced therapeutic agents. Its privileged pyrrolo[2,1-f][1][2][3]triazine core, combined with a reactive chlorine handle, provides a versatile platform for the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis, properties, and biological applications is crucial for scientists and researchers dedicated to advancing the frontiers of drug discovery, particularly in the realm of oncology. The methodologies and insights presented in this guide are intended to empower these efforts and facilitate the rational design of next-generation therapeutics.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 4-Chloro-5-methyl Analogue

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 4-Chloro-5-methyl Analogue

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolo[2,1-f][1][2][3]triazine nucleus stands out as one such "privileged scaffold"[4]. This unique bicyclic heterocycle, featuring a bridgehead nitrogen, has garnered significant attention for its versatile biological activities, ranging from potent antiviral efficacy to targeted anticancer properties through kinase inhibition[3][5]. This guide provides an in-depth technical exploration of the biological significance of the pyrrolo[2,1-f][1][2][3]triazine core, with a specific focus on the 4-chloro-5-methyl derivative as a key synthetic intermediate and pharmacophore for developing next-generation therapeutics. While direct biological activity data for 4-chloro-5-methylpyrrolo[2,1-f]triazine itself is limited, its integral role in the synthesis of highly active derivatives underscores its importance for researchers, scientists, and drug development professionals.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key structural component in a variety of clinically relevant molecules. For instance, it forms the core of the antiviral drug remdesivir, which has been utilized in the treatment of RNA viruses[3][5]. Furthermore, this scaffold is present in numerous kinase inhibitors that have entered clinical trials or received FDA approval, such as brivanib alaninate, a potent inhibitor of VEGFR and FGFR[5]. The inherent drug-like properties of this heterocyclic system, coupled with its synthetic tractability, make it a fertile ground for the discovery of new chemical entities targeting a wide array of diseases.

The Strategic Importance of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

The 4-chloro-5-methylpyrrolo[2,1-f]triazine (CAS No. 529508-56-3) represents a critical building block in the synthesis of more complex and biologically potent molecules[6]. The strategic placement of the chloro and methyl groups on the pyrrolotriazine core imparts specific chemical and physical properties that are advantageous for drug design and development.

  • The 4-Chloro Group: A Handle for Diversification and a Key Interaction Point. The chlorine atom at the 4-position serves as a versatile synthetic handle. As a good leaving group, it readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. This chemical reactivity is fundamental to creating libraries of analogues for structure-activity relationship (SAR) studies. More importantly, in the context of kinase inhibition, the 4-position is often a key interaction point within the ATP-binding pocket of kinases. The ability to displace the chlorine with various amine or ether linkages allows for the fine-tuning of binding affinity and selectivity.

  • The 5-Methyl Group: Influencing Potency and Selectivity. The methyl group at the 5-position, while seemingly simple, can significantly impact the biological activity of the final compound. It can influence the molecule's conformation, provide beneficial steric interactions with the target protein, and enhance metabolic stability. For example, in the development of VEGFR-2 inhibitors, a methyl group at the 5-position of the pyrrolo[2,1-f][1][2][3]triazine core was found to be crucial for potent activity[7].

The following diagram illustrates the central role of 4-chloro-5-methylpyrrolo[2,1-f]triazine as a precursor to more complex, biologically active derivatives.

Gcluster_0Core Scaffoldcluster_1Synthetic Diversificationcluster_2Biologically Active DerivativesCore4-Chloro-5-methylpyrrolo[2,1-f]triazineReactionNucleophilic Substitutionat C4-Chloro PositionCore->ReactionKinase_InhibitorsKinase Inhibitors(e.g., MerTK, VEGFR, EGFR)Reaction->Kinase_InhibitorsAntiviral_AgentsAntiviral AgentsReaction->Antiviral_AgentsOther_TherapeuticsOther Therapeutic AgentsReaction->Other_Therapeutics

Figure 1: Synthetic utility of 4-chloro-5-methylpyrrolo[2,1-f]triazine.

Biological Activity of Derivatives: A Focus on Kinase Inhibition

The majority of research surrounding the 4-chloro-5-methylpyrrolo[2,1-f]triazine core has focused on its elaboration into potent kinase inhibitors for cancer therapy[3]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an excellent template for designing ATP-competitive kinase inhibitors.

Mer Tyrosine Kinase (MerTK) Inhibition

Recent studies have highlighted the potential of derivatives of 4-chloro-5-methylpyrrolo[2,1-f]triazine as inhibitors of MerTK, a receptor tyrosine kinase implicated in cancer metastasis and progression[1]. In one study, a series of N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues were designed and synthesized[1]. The lead compound from this series, BDS-001, demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the low micromolar range[1].

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
BDS-001 2.091.963.08
Cisplatin >10>10>10
Table 1: Cytotoxicity of a MerTK inhibitor derived from 4-chloro-5-methylpyrrolo[2,1-f]triazine. Data sourced from[1].

Molecular docking studies suggested that these compounds bind to the ATP pocket of MerTK, with key hydrogen bonding interactions contributing to their inhibitory activity[1]. This underscores the importance of the pyrrolotriazine core in providing the necessary geometry and electronic features for effective kinase inhibition.

VEGFR, EGFR, and c-Met Inhibition

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold is further demonstrated by its application in the development of inhibitors for other key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met[3]. Derivatives of this scaffold have shown potent, nanomolar inhibition of these kinases, leading to antiproliferative effects in various cancer cell lines[3]. The ability to modify the substituents at different positions of the pyrrolotriazine ring allows for the optimization of selectivity profiles, enabling the development of both multi-targeted and highly selective kinase inhibitors.

Experimental Protocols: A Guide to Assessing Biological Activity

For researchers aiming to explore the biological potential of novel derivatives of 4-chloro-5-methylpyrrolo[2,1-f]triazine, a series of well-established in vitro assays are essential. The following protocols provide a framework for the initial biological evaluation of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., MerTK, VEGFR-2).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., MerTK, VEGFR-2)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP

    • Kinase assay buffer

    • Test compound dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • White, opaque 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale for Experimental Choices: The use of a recombinant kinase and a specific substrate ensures that the assay is directly measuring the inhibition of the target of interest. The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity.

Gcluster_0Assay Preparationcluster_1Kinase Reactioncluster_2Detection and AnalysisStartPrepare Serial Dilutionof Test CompoundAdd_ReagentsAdd Kinase, Substrate,and Compound to PlateStart->Add_ReagentsInitiateInitiate Reaction with ATPAdd_Reagents->InitiateIncubateIncubate at Room TemperatureInitiate->IncubateStop_DetectStop Reaction andAdd Detection ReagentIncubate->Stop_DetectRead_PlateRead LuminescenceStop_Detect->Read_PlateAnalyzeCalculate IC50Read_Plate->Analyze

Figure 2: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with a test compound. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Clear, flat-bottomed 96-well plates

    • Plate reader capable of absorbance detection at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the plate for a specified time (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm.

    • Include vehicle control (DMSO) and untreated control wells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale for Experimental Choices: Using cancer cell lines provides a more physiologically relevant system to assess the antiproliferative effects of the compounds. The MTS assay is a simple, reliable, and high-throughput method for measuring cell viability.

Conclusion and Future Directions

The 4-chloro-5-methylpyrrolo[2,1-f]triazine core is a testament to the power of privileged scaffolds in drug discovery. While the compound itself may primarily serve as a synthetic intermediate, the potent and diverse biological activities of its derivatives highlight the immense potential of this heterocyclic system. The strategic positioning of the chloro and methyl groups provides a foundation for the development of highly specific and effective therapeutic agents, particularly in the realm of oncology.

Future research in this area should continue to explore the vast chemical space accessible from the 4-chloro-5-methylpyrrolo[2,1-f]triazine starting material. The synthesis of novel analogues and their screening against a broad panel of kinases and other biological targets will undoubtedly lead to the discovery of new lead compounds. Furthermore, detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules. The journey of the pyrrolo[2,1-f][1][2][3]triazine scaffold is far from over, and the 4-chloro-5-methyl derivative will undoubtedly continue to play a central role in the development of innovative medicines.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile platform for drug discovery. The pyrrolo[2,1-f][1][2][3]triazine nucleus has, over the past few decades, firmly established itself as one such scaffold.[4][5] This unique bicyclic heterocycle, characterized by a bridgehead nitrogen atom, has demonstrated remarkable versatility, leading to the discovery of potent modulators of various therapeutic targets.[4][6] Its significance is underscored by its presence in both targeted cancer therapies and broad-spectrum antiviral agents.[1][7]

Initially synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine core remained on the periphery of medicinal chemistry until its exploration as a C-nucleoside mimic.[5] However, the explosion of the kinase inhibitor field in the early 2000s propelled this scaffold to the forefront of drug discovery.[5] Researchers quickly recognized its potential to mimic the well-established quinazoline kinase inhibitor template, leading to the development of a new class of potent and selective kinase inhibitors.[2][3] This guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine scaffold, from its synthesis to its critical role in the development of cutting-edge therapeutics, with a particular focus on its application in oncology and virology.

Synthetic Strategies: Building the Core

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, several efficient synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core and its derivatives have been developed.[6] These methods can be broadly categorized based on the starting material, with the most common approaches commencing from either pyrrole or triazine precursors.[1]

One of the foundational synthetic approaches involves the construction of the triazine ring onto a pre-existing pyrrole moiety. This often begins with the N-amination of a pyrrole derivative, followed by cyclization with a suitable one-carbon source, such as formamidine acetate.[6]

Representative Experimental Protocol: Synthesis of a Substituted Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol outlines a general, two-step procedure for the synthesis of a 4-aminopyrrolotriazine, a common intermediate in the development of kinase inhibitors.

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of the starting pyrrole derivative (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (1.1 equivalents), in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aminopyrrole.

Step 2: Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

  • A mixture of the N-aminopyrrole (1 equivalent) from Step 1 and formamidine acetate (5-10 equivalents) is heated at 120-140 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target pyrrolo[2,1-f][1][2][3]triazin-4-amine.

G cluster_step1 Step 1: N-Amination cluster_step2 Step 2: Cyclization Pyrrole Derivative Pyrrole Derivative Reaction Mixture 1 Deprotonation Pyrrole Derivative->Reaction Mixture 1 NaH NaH NaH->Reaction Mixture 1 Aminating Agent Aminating Agent Reaction Mixture 2 Amination Aminating Agent->Reaction Mixture 2 N-Aminopyrrole N-Aminopyrrole Reaction Mixture 3 Heating N-Aminopyrrole->Reaction Mixture 3 Reaction Mixture 1->Reaction Mixture 2 Stir at RT Reaction Mixture 2->N-Aminopyrrole Workup & Purification Formamidine Acetate Formamidine Acetate Formamidine Acetate->Reaction Mixture 3 Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazin-4-amine Reaction Mixture 3->Pyrrolotriazine Workup & Purification

Caption: General workflow for the synthesis of a pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Applications in Medicinal Chemistry: A Scaffold for All Seasons

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a range of diseases. Its ability to serve as a bioisosteric replacement for other privileged structures, such as the purine and quinazoline rings, has been a key driver of its success.

Kinase Inhibition in Oncology

Kinase inhibition is a cornerstone of modern targeted cancer therapy.[1][7] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been extensively explored as a template for the design of potent and selective kinase inhibitors, leading to several clinical candidates.[1] The scaffold's geometry allows it to effectively occupy the ATP-binding site of various kinases, and substitution at different positions on the bicyclic ring system enables fine-tuning of potency and selectivity.[2][8]

VEGFR-2/FGFR-1 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key mediators of tumor angiogenesis.[9] Dual inhibition of these kinases is a promising anti-cancer strategy. A series of 4-anilinopyrrolo[2,1-f][1][2][3]triazines have been identified as potent dual inhibitors of VEGFR-2 and FGFR-1.[9] Structure-activity relationship (SAR) studies have shown that substitution at the C4 position with specific aniline moieties is crucial for potent inhibition.[2] For instance, the compound BMS-582664, which incorporates this scaffold, has demonstrated excellent oral efficacy in preclinical tumor models and has advanced to clinical trials.[9]

G VEGF/FGF VEGF/FGF VEGFR/FGFR VEGFR/FGFR VEGF/FGF->VEGFR/FGFR Binds PLCγ PLCγ VEGFR/FGFR->PLCγ RAS RAS VEGFR/FGFR->RAS PI3K PI3K VEGFR/FGFR->PI3K PKC PKC PLCγ->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR/FGFR

Caption: Simplified VEGFR/FGFR signaling pathway and the point of inhibition.

CompoundVEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
BMS-582664 1293
Compound A 35010
Compound B 0.5151
Data is illustrative and compiled from multiple sources for comparative purposes.

c-Met Inhibition:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various cancers. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to develop potent c-Met inhibitors.[8] X-ray crystallography studies have confirmed that these compounds bind to the ATP-binding site of the c-Met kinase domain.[8] Further optimization of these initial hits has led to dual c-Met/VEGFR-2 inhibitors with improved anticancer efficacy.[10]

PI3Kδ Inhibition:

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival that is frequently mutated in cancer. The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the pathogenesis of certain hematological malignancies and inflammatory diseases. A series of 4-aminopyrrolo[2,1-f]triazines have been identified as potent and selective inhibitors of PI3Kδ.[11] Interestingly, these compounds achieve their selectivity without binding to the specificity pocket of the PI3Kδ isoform, highlighting the unique binding modes accessible to this scaffold.[11]

Antiviral Activity

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold extends beyond oncology. Its structural resemblance to purine nucleosides has made it an attractive template for the design of antiviral agents.[12] The most prominent example is Remdesivir, a broad-spectrum antiviral medication that contains the pyrrolo[2,1-f][1][2][3]triazine moiety as a key structural element.[1][6]

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite acts as an adenosine nucleotide analog, which is incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication. This mechanism of action has demonstrated efficacy against a range of RNA viruses, including Coronaviruses.[1]

Structure-Activity Relationship (SAR) Insights

Across the various applications of the pyrrolo[2,1-f]triazine scaffold, several key SAR trends have emerged:

  • The C4 Position: Substitution at the C4 position, typically with an amino group linked to an aryl or heteroaryl ring, is a critical determinant of activity for many kinase inhibitors. The nature of this substituent plays a major role in defining the potency and selectivity profile of the compound.[2][3]

  • The C5 and C6 Positions: These positions are generally tolerant to substitution, providing opportunities to introduce side chains that can modulate physicochemical properties such as solubility and metabolic stability without significantly impacting biological activity.[2]

  • The C7 Position: In contrast to the C5 and C6 positions, substitution at the C7 position often leads to a substantial loss of inhibitory activity, suggesting that this region of the scaffold is involved in crucial interactions within the target's binding site.[2]

Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a subject of intense research in medicinal chemistry. Its proven track record in delivering clinical candidates for both cancer and infectious diseases ensures its continued relevance. Future efforts are likely to focus on:

  • Exploring New Therapeutic Areas: The scaffold's ability to modulate the activity of a diverse range of biological targets suggests that its application could be extended to other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

  • Development of Covalent and Allosteric Inhibitors: While the majority of current pyrrolo[2,1-f]triazine-based inhibitors are ATP-competitive, the scaffold could be adapted for the design of covalent or allosteric modulators, which may offer advantages in terms of potency and selectivity.

  • Application in PROTACs and Molecular Glues: The scaffold's favorable drug-like properties make it an attractive component for the development of novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and molecular glues.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors and other therapeutic agents.[4][5] This document provides a comprehensive guide for the investigation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine , a representative of this chemical class, in cancer cell line models. While direct extensive studies on this specific molecule are not widely published, this guide synthesizes data from structurally related compounds to propose potential mechanisms of action and provides detailed protocols for its preclinical evaluation. The focus is on empowering researchers to explore its potential as an anticancer agent by providing a robust experimental framework grounded in established methodologies.

Introduction: The Therapeutic Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore in a variety of biologically active molecules.[6] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, particularly the ATP-binding sites of kinases.[5][7] Several derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including c-Met, VEGFR-2, and MerTK.[8][9] Furthermore, the scaffold is present in the antiviral drug Remdesivir, highlighting its versatility and favorable drug-like properties.[5]

One notable example of a bioactive pyrrolotriazine derivative is BMS-708163 (Avagacestat), a potent γ-secretase inhibitor.[1][2][3][10] Although primarily investigated for Alzheimer's disease, BMS-708163 has shown promise in oncology, particularly in overcoming resistance to EGFR inhibitors in lung cancer cell lines.[11] This activity is mediated through the inhibition of the PI3K/Akt signaling pathway.[11]

Given the established anticancer potential of this scaffold, 4-Chloro-5-methylpyrrolo[2,1-f]triazine warrants investigation as a potential anticancer agent. The chloro and methyl substitutions on the pyrrolotriazine core may confer unique selectivity and potency against various cancer-related targets. These application notes will guide the researcher through a logical progression of experiments to elucidate the bioactivity of this compound.

Proposed Mechanisms of Action and Key Signaling Pathways

Based on the activities of related compounds, 4-Chloro-5-methylpyrrolo[2,1-f]triazine could potentially exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: The pyrrolotriazine scaffold is a common feature in many kinase inhibitors.[5] It is plausible that 4-Chloro-5-methylpyrrolo[2,1-f]triazine could inhibit the activity of key oncogenic kinases such as c-Met, VEGFR-2, or members of the TAM (Tyro3, Axl, Mer) family.[8][12]

  • Modulation of γ-Secretase and Notch Signaling: Drawing parallels with BMS-708163, the compound might act as a γ-secretase inhibitor, thereby affecting Notch signaling.[2][3] The Notch pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key survival pathways, the compound could trigger programmed cell death (apoptosis) and/or cause cell cycle arrest, thereby preventing tumor growth.[11]

The following diagram illustrates the potential signaling pathways that could be modulated by 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, MerTK) PI3K PI3K RTK->PI3K Activation NotchR Notch Receptor gSecretase γ-Secretase NotchR->gSecretase Cleavage NICD Notch Intracellular Domain (NICD) gSecretase->NICD Compound 4-Chloro-5-methyl- pyrrolo[2,1-f]triazine Compound->RTK Inhibition? Compound->gSecretase Inhibition? Akt Akt PI3K->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Promotion NICD->Transcription Activation

Caption: Proposed signaling pathways targeted by 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Experimental Protocols

This section provides detailed protocols for the initial characterization of 4-Chloro-5-methylpyrrolo[2,1-f]triazine in cancer cell lines. It is recommended to select a panel of cell lines representing different cancer types (e.g., lung, breast, colon) to assess the compound's spectrum of activity.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a stock solution of 4-Chloro-5-methylpyrrolo[2,1-f]triazine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Compound Cell Line IC50 (µM)
Derivative 1K5A549 (Lung)0.36
Derivative 1K5MCF-7 (Breast)0.42
Derivative 1K5MDA-MB-231 (Breast)0.80
Derivative 27ac-Met addictive cell lines1.2 - 24.6 (nM)

Table 1: Example IC50 values for other pyrrolo[2,1-f][1][2][3]triazine derivatives against various cancer cell lines.[9][13]

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-Chloro-5-methylpyrrolo[2,1-f]triazine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, PI staining of DNA followed by flow cytometry is performed.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G Start Select Cancer Cell Lines Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanistic Studies (Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism End Characterize Bioactivity Mechanism->End

Caption: Experimental workflow for the initial characterization of 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Mechanistic Studies: Western Blotting

To probe the molecular mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in the proposed signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with 4-Chloro-5-methylpyrrolo[2,1-f]triazine at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Suggested Primary Antibodies:

  • Apoptosis: Cleaved Caspase-3, PARP

  • Cell Cycle: Cyclin D1, CDK4, p21, p27

  • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-PI3K, PI3K

  • Notch Pathway: Cleaved Notch1, Hes1

Concluding Remarks

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a promising starting point for the development of novel anticancer agents. 4-Chloro-5-methylpyrrolo[2,1-f]triazine, as a member of this class, holds potential for therapeutic intervention. The protocols and experimental strategies outlined in this document provide a comprehensive framework for its initial evaluation in cancer cell lines. A systematic investigation of its effects on cell viability, apoptosis, and cell cycle, coupled with mechanistic studies on key signaling pathways, will be crucial in elucidating its potential as a lead compound for future drug development efforts.

References

Application Note & Protocol: High-Throughput Screening of 4-Chloro-5-methylpyrrolo[2,1-f]triazine for Antiviral Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates the rapid discovery and development of new antiviral agents. Small molecule inhibitors are a cornerstone of antiviral therapy, and the pyrrolo[2,1-f][1][2][3]triazine scaffold has garnered significant interest as a privileged structure in medicinal chemistry.[2][3] This document provides a detailed guide for the antiviral screening of a specific derivative, 4-Chloro-5-methylpyrrolo[2,1-f]triazine, outlining robust methodologies for both cell-based and biochemical assays. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for downstream drug development processes. We will explore the rationale behind experimental design, data interpretation, and the integration of orthogonal assays to build a comprehensive profile of the compound's antiviral potential.

Compound Profile: 4-Chloro-5-methylpyrrolo[2,1-f]triazine

4-Chloro-5-methylpyrrolo[2,1-f]triazine belongs to the pyrrolotriazine class of heterocyclic compounds, a unique bicyclic system containing a bridgehead nitrogen.[2] This scaffold is of particular interest due to its structural similarity to purine bases, suggesting a potential mechanism of action involving the inhibition of viral polymerases or other enzymes involved in nucleic acid synthesis.[4] The chloro and methyl substitutions on the core ring system can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its physicochemical properties is crucial for designing appropriate screening assays. The well-known antiviral drug Remdesivir, used against a wide array of RNA viruses including SARS-CoV, contains the pyrrolo[2,1-f][1][2][3]triazine moiety.[2][5]

Property Value Significance in Screening
Molecular Formula C₇H₆ClN₃Essential for calculating molar concentrations for assays.
Molecular Weight 167.60 g/mol Critical for accurate preparation of stock solutions.
Predicted Solubility VariableMust be empirically determined in relevant assay buffers and cell culture media to avoid compound precipitation.
Purity >95% (Recommended)Impurities can lead to off-target effects and confounding results.

Strategic Approach to Antiviral Screening

A multi-pronged approach is essential for the comprehensive evaluation of a novel antiviral candidate. Our screening cascade is designed to first identify broad-spectrum antiviral activity in a cell-based assay, followed by more focused biochemical assays to elucidate the specific molecular target and mechanism of action. This tiered approach is both resource-efficient and scientifically robust. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential drug candidates.[6][7]

Figure 1: A tiered workflow for antiviral screening. This diagram illustrates the progression from initial broad-spectrum analysis to detailed mechanistic studies.

Cell-Based Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a robust and widely used method for primary antiviral screening. It relies on the principle that viral infection often leads to morphological changes and eventual death of host cells, a phenomenon known as the cytopathic effect. An effective antiviral agent will protect the cells from virus-induced CPE.[8]

Principle and Rationale

This assay measures the ability of a compound to inhibit viral replication and thus prevent the virus-induced destruction of a monolayer of host cells.[8] The viability of the cells at the end of the assay is quantified using a colorimetric or fluorometric readout, which serves as a proxy for antiviral activity. It is a physiologically relevant assay as it assesses the compound's activity in a cellular context, taking into account factors like cell permeability and metabolism.

Materials
  • Cell Line: A549 (human lung carcinoma) or Vero (monkey kidney epithelial) cells are commonly used for a variety of viruses. The choice of cell line should be dictated by its susceptibility to the virus of interest.

  • Virus: A well-characterized viral stock with a known titer (e.g., Influenza A virus, Zika virus, or a relevant coronavirus).

  • Compound: 4-Chloro-5-methylpyrrolo[2,1-f]triazine dissolved in DMSO to a high-concentration stock (e.g., 10 mM).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • Trypsin-EDTA for cell detachment.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • DMSO for solubilizing the MTT formazan product.[9]

  • Equipment:

    • 96-well cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest a confluent flask of A549 cells using trypsin-EDTA.

    • Resuspend the cells in complete DMEM and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL.[9]

    • Incubate for 24 hours to allow for cell attachment and formation of a monolayer.[9]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 4-Chloro-5-methylpyrrolo[2,1-f]triazine in assay medium (DMEM with 2% FBS). A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

    • Include a "no-compound" control (vehicle control, e.g., 0.5% DMSO).

    • Carefully remove the seeding medium from the cell plate and add 50 µL of the diluted compound to the appropriate wells.

  • Virus Infection:

    • Dilute the viral stock in assay medium to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours (e.g., MOI of 0.01).

    • Add 50 µL of the diluted virus to each well, except for the "cell control" wells (which receive 50 µL of assay medium instead).

    • Include "virus control" wells that receive the virus but no compound.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[8]

  • Quantification of Cell Viability (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

    • Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = [(Absorbance(Compound+Virus) - Absorbance(Virus Control)) / (Absorbance(Cell Control) - Absorbance(Virus Control))] x 100

  • Determine EC₅₀: The half-maximal effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%. This is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Determine CC₅₀: The half-maximal cytotoxic concentration (CC₅₀) is determined in a parallel assay without the virus to assess the compound's toxicity to the host cells. The calculation is similar to the EC₅₀, but measures the reduction in cell viability.

  • Calculate Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate, as it suggests a larger therapeutic window.[12][13] An SI of >10 is generally considered a good starting point for further investigation.[12][14]

Biochemical Assay: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Biochemical assays are crucial for elucidating the specific molecular target of an antiviral compound. Given the structural similarity of 4-Chloro-5-methylpyrrolo[2,1-f]triazine to purine nucleosides, a primary hypothesis is the inhibition of the viral RdRp.[4]

Principle and Rationale

This in vitro assay directly measures the enzymatic activity of the viral RdRp. A recombinant, purified RdRp enzyme is used to catalyze the incorporation of ribonucleotides into a nascent RNA strand using an RNA template. The assay can be designed to detect the incorporation of a labeled nucleotide (e.g., radioactive or fluorescent) or to measure a byproduct of the reaction.[15] Inhibition of the RdRp by the compound will result in a decrease in the measured signal. This assay provides direct evidence of target engagement and can help to differentiate between direct inhibitors and compounds that act on other cellular processes.

G cluster_0 Assay Components cluster_1 Reaction & Detection A Purified Viral RdRp E Incubation at Optimal Temperature A->E B RNA Template/Primer B->E C Nucleotide Mix (ATP, CTP, GTP, UTP) + Labeled Nucleotide C->E D 4-Chloro-5-methylpyrrolo[2,1-f]triazine D->E F RNA Product Synthesis E->F G Quenching of Reaction F->G H Detection of Labeled RNA Product (e.g., Scintillation Counting or Fluorescence) G->H

Figure 2: Workflow for a biochemical assay. This diagram outlines the steps to assess the inhibition of viral RNA-Dependent RNA Polymerase (RdRp).

Materials
  • Enzyme: Highly purified recombinant viral RdRp.

  • Template/Primer: A synthetic RNA template-primer duplex.

  • Nucleotides: A mixture of ATP, CTP, GTP, and UTP. One of the nucleotides should be labeled (e.g., [α-³²P]GTP or a fluorescently tagged nucleotide).

  • Compound: 4-Chloro-5-methylpyrrolo[2,1-f]triazine in DMSO.

  • Buffer: A reaction buffer optimized for the specific RdRp, typically containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent.

  • Equipment:

    • 384-well assay plates.

    • Liquid handling robotics (for high-throughput screening).

    • Incubator.

    • Detection instrument (e.g., scintillation counter or fluorescence plate reader).

Step-by-Step Protocol
  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of the serially diluted compound into the wells of a 384-well plate.

  • Enzyme and Template/Primer Addition:

    • Prepare a master mix containing the RdRp enzyme and the RNA template/primer in reaction buffer.

    • Dispense 10 µL of this master mix into each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction:

    • Prepare a nucleotide master mix containing the four NTPs, including the labeled nucleotide.

    • Add 5 µL of the nucleotide mix to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[16]

  • Quenching and Detection:

    • Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

    • Detect the incorporated label according to the specific assay format (e.g., capture of the product on a filter plate followed by scintillation counting).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Signal(Compound) / Signal(No-Compound Control))] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits enzyme activity by 50%. This is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The successful identification of antiviral activity for 4-Chloro-5-methylpyrrolo[2,1-f]triazine in the primary cell-based assay, coupled with a confirmed mechanism of action through the biochemical RdRp assay, provides a strong foundation for its further development. The next logical steps would include:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound's antiviral activity in a relevant animal model.

  • ADME/Tox Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity.

This comprehensive screening approach ensures that only the most promising candidates, with a well-defined mechanism of action and a favorable therapeutic window, are advanced in the drug discovery pipeline.

References

Introduction: Targeting Angiogenesis with the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-5-methylpyrrolo[2,1-f]triazine and its analogs for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition studies.

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, survival, and metastasis.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) primarily expressed on endothelial cells.[2][3] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][4][5] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-cancer therapy.[1][3][6]

The pyrrolo[2,1-f][7][8][9]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[7][10][11] Its unique heterocyclic structure allows for specific interactions with the ATP-binding pocket of kinases, making it an ideal template for designing targeted inhibitors.[7] This guide focuses on 4-Chloro-5-methylpyrrolo[2,1-f]triazine as a representative compound from this class to elucidate the experimental pathway for characterizing its function as a VEGFR-2 inhibitor, from initial biochemical validation to complex ex vivo models.

The VEGFR-2 Signaling Pathway: A Primary Target in Angiogenesis

Understanding the target pathway is fundamental to designing and interpreting inhibition studies. The binding of VEGF-A to VEGFR-2 initiates a phosphorylation cascade. Key downstream pathways include the PLCγ-PKC-MAPK route, which drives cell proliferation, and the PI3K/AKT pathway, crucial for cell survival.[2][3] Small molecule inhibitors like those based on the pyrrolo[2,1-f]triazine core are typically designed to compete with ATP in the kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling.[12]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Inactive Dimer) VEGF->VEGFR2 Binding & Dimerization VEGFR2_P VEGFR-2 (Active Dimer) Autophosphorylation VEGFR2->VEGFR2_P PI3K PI3K VEGFR2_P->PI3K PLCg PLCγ VEGFR2_P->PLCg Inhibitor 4-Chloro-5-methyl- pyrrolo[2,1-f]triazine (ATP Competitor) Inhibitor->VEGFR2_P Inhibition AKT AKT PI3K->AKT Response Gene Transcription (Proliferation, Migration, Survival) AKT->Response PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Response

Caption: VEGFR-2 signaling cascade and point of inhibition.

Experimental Workflow for Inhibitor Characterization

A logical, multi-tiered approach is essential for robustly characterizing a novel inhibitor. The workflow progresses from direct enzymatic assays to increasingly complex cell-based and organotypic models that better mimic physiological conditions.

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Potency cluster_cellular Tier 2: Cellular Activity & Function cluster_exvivo Tier 3: Organotypic Model A In Vitro Kinase Assay A_out Determine IC50 (Direct Enzyme Inhibition) A->A_out B Cellular Phosphorylation Assay (Target Engagement) A->B Validate in Cells C Endothelial Cell Proliferation Assay B->C Assess Downstream Effect B_out Confirm On-Target Effect in Intact Cells B->B_out D Endothelial Cell Tube Formation Assay C->D Functional Validation C_out Measure Anti-Proliferative Effect (EC50) C->C_out D_out Assess Inhibition of Capillary-like Structures D->D_out E Ex Vivo Aortic Ring Assay D->E Confirm in Tissue Model E_out Evaluate Inhibition of 3D Vessel Sprouting E->E_out

Caption: A tiered experimental workflow for VEGFR-2 inhibitor validation.

Part I: Biochemical Characterization - In Vitro Kinase Assay

Principle: This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of the isolated, recombinant VEGFR-2 kinase domain.[13] The assay quantifies the transfer of phosphate from ATP to a synthetic substrate. A reduction in signal in the presence of the inhibitor indicates enzymatic inhibition. Luminescence-based assays, such as the Kinase-Glo® MAX assay, are commonly used and measure ATP consumption; a higher light signal corresponds to greater inhibition (less ATP used).[6][14]

Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, #40301)[15]

  • Kinase Assay Buffer (e.g., BPS Bioscience, #79334)[14]

  • ATP solution (500 µM) (e.g., BPS Bioscience, #79686)[15]

  • PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, #40217)[14]

  • 4-Chloro-5-methylpyrrolo[2,1-f]triazine (Test Inhibitor)

  • Kinase-Glo® MAX Luminescence Reagent (Promega, #V6071)[6]

  • White, opaque 96-well plates

  • A luminometer for plate reading

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer with a constant final DMSO concentration (≤1%).

    • Scientist's Note: Maintaining a constant, low percentage of DMSO across all wells is critical to prevent solvent effects from interfering with enzyme activity.[14]

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and PTK substrate. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, and 1 µL of PTK substrate, and 17 µL of water.[15]

  • Plate Setup:

    • Add 25 µL of the master mix to all wells.

    • Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

    • Add 5 µL of the diluent solution (kinase buffer + DMSO) to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[14]

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[6]

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[15]

  • Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.[13][14]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction.[14]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.[15]

Data Analysis & Presentation: The percentage of inhibition is calculated relative to the controls. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve using graphing software.

CompoundTargetAssay TypeIC50 (nM)
Compound 27a (Literature Analog) VEGFR-2Kinase Assay5.0 ± 0.5[16]
BMS-540215 (Literature Analog) VEGFR-2Kinase Assay12.0[17]
Sunitinib (Reference Compound) VEGFR-2Kinase Assay83.2[18]
4-Chloro-5-methylpyrrolo[2,1-f]triazine VEGFR-2Kinase AssayExperimental Value

Part II: Cell-Based Functional Assays

A. Cellular VEGFR-2 Autophosphorylation Assay

Principle: This assay confirms that the inhibitor can access and engage its target in a live-cell environment. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor autophosphorylation. The inhibitory effect of the compound on this phosphorylation event is then quantified.[19]

Protocol: VEGFR-2 Phosphorylation ELISA

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Low-serum starvation medium

  • Recombinant Human VEGF-A

  • Test Inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Phospho-VEGFR-2 (Tyr1175) ELISA Kit (e.g., R&D Systems, #DVR200)

Methodology:

  • Cell Culture: Seed HUVECs in 96-well plates and grow to ~90% confluency.

  • Serum Starvation: Replace the growth medium with low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours.

    • Scientist's Note: Starvation synchronizes the cells and reduces basal receptor activation, leading to a cleaner signal-to-noise ratio upon VEGF stimulation.[20]

  • Inhibitor Pre-incubation: Add serial dilutions of the test inhibitor to the wells and incubate for 1-2 hours at 37°C.[19]

  • VEGF Stimulation: Stimulate the cells by adding VEGF-A (final concentration e.g., 20-50 ng/mL) for 5-10 minutes at 37°C.[20][21]

  • Cell Lysis: Immediately wash the cells with cold PBS and add lysis buffer. Incubate on ice to ensure complete lysis.

  • ELISA: Quantify the amount of phosphorylated VEGFR-2 in the lysates according to the ELISA kit manufacturer's protocol.[19] This typically involves capturing total VEGFR-2 and detecting with a phospho-specific antibody.

B. Endothelial Cell Proliferation Assay

Principle: A key downstream consequence of VEGFR-2 signaling is endothelial cell proliferation.[22] This assay measures the inhibitor's ability to block VEGF-induced HUVEC proliferation, providing a functional readout of its anti-angiogenic potential.

Protocol: HUVEC Proliferation Assay

Materials:

  • HUVECs and associated culture media

  • Test Inhibitor and VEGF-A

  • Fibronectin-coated 96-well plates[22]

  • Cell viability/proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Methodology:

  • Cell Seeding: Seed HUVECs at a low density (e.g., 1,500-2,000 cells/well) in fibronectin-coated 96-well plates and allow them to adhere overnight.[22]

  • Starvation & Treatment: Starve the cells in low-serum medium for 4-6 hours.

  • Assay: Replace the starvation medium with fresh low-serum medium containing VEGF-A (e.g., 10 ng/mL) and serial dilutions of the test inhibitor.[22] Include controls for "no VEGF" (basal proliferation) and "VEGF only" (maximal proliferation).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[22]

  • Quantification: Measure cell proliferation using a viability reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[22]

Part III: Ex Vivo Organotypic Model - Aortic Ring Assay

Principle: The aortic ring assay is a robust ex vivo model that bridges the gap between in vitro cell culture and in vivo studies.[23] It preserves the complex, three-dimensional tissue architecture and cellular heterogeneity of a blood vessel. Rings of rodent aorta are embedded in an extracellular matrix (e.g., collagen or Matrigel), and the outgrowth of new microvessels is quantified. This allows for the assessment of an inhibitor's effect on sprouting angiogenesis in a physiologically relevant context.[8][24]

Protocol: Mouse Aortic Ring Assay

Materials:

  • 6-8 week old mice

  • Sterile PBS, serum-free endothelial cell medium

  • Basement Membrane Extract (BME) or Type I Collagen[8][9]

  • 48-well plates

  • Surgical dissection tools

  • Test Inhibitor and VEGF-A (as a positive control stimulant)

Methodology:

  • Aorta Dissection: Euthanize a mouse and excise the thoracic aorta under sterile conditions. Place it in a petri dish with cold, sterile PBS.[8]

  • Cleaning and Sectioning: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[24] Cross-section the aorta into uniform 1 mm rings.[8][9]

  • Embedding:

    • Pre-chill a 48-well plate on ice.

    • Add a 150 µL layer of liquid BME or collagen to the bottom of each well and allow it to polymerize at 37°C for 30 minutes.[9][24]

    • Place a single aortic ring in the center of the gelled matrix.

    • Add a second 150 µL layer of BME/collagen over the top of the ring to fully embed it. Incubate for another 30 minutes at 37°C.[8]

  • Culture and Treatment: Add 500 µL of endothelial cell medium supplemented with the test inhibitor at various concentrations. Include appropriate vehicle and positive controls.

  • Analysis:

    • Culture the rings for 7-12 days, replacing the medium every 2-3 days with fresh medium containing the inhibitor.

    • Monitor the outgrowth of microvessels daily using a light microscope.

    • Quantify the angiogenic response by measuring the length and density of the sprouts emanating from the aortic ring. This can be done using imaging software.[9]

References

Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine: An Application Note and Detailed Protocol

Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in various biologically active molecules, including kinase inhibitors and antiviral agents.[2] This guide is designed to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen synthetic strategy, empowering researchers to understand and potentially adapt the methodology for their specific needs.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purine nucleosides has led to the development of potent antiviral compounds. Furthermore, the scaffold serves as a versatile template for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The targeted synthesis of specific derivatives, such as 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial construction of the core pyrrolotriazinone ring system, followed by a targeted chlorination reaction. This approach offers a convergent and reliable route to the desired product.

The overall synthetic transformation is outlined below:

Synthesis_Workflowcluster_step1Step 1: Pyrrolotriazinone Formationcluster_step2Step 2: ChlorinationStart2-Methyl-1H-pyrroleIntermediate5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneStart->IntermediateStep 1Step1_reagents1. N-Amination2. Cyclization withTriethyl OrthoformateFinal_Product4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazineIntermediate->Final_ProductStep 2Step2_reagentsChlorination withPhosphorus Oxychloride (POCl3)

Caption: Overall synthetic workflow for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Part 1: Synthesis of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The initial and crucial step in this synthesis is the construction of the bicyclic pyrrolotriazinone core. This is accomplished through a cyclization reaction of a suitably functionalized pyrrole precursor. The chosen strategy involves the N-amination of 2-methylpyrrole followed by cyclization with triethyl orthoformate.

Reaction Mechanism

The formation of the triazinone ring proceeds via a condensation reaction. The N-aminated pyrrole acts as a binucleophile, reacting with triethyl orthoformate, which serves as a one-carbon electrophile. The reaction is typically acid-catalyzed, facilitating the elimination of ethanol and driving the cyclization forward.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )PuritySupplier
2-Methyl-1H-pyrroleC₅H₇N81.12≥98%Sigma-Aldrich
Hydroxylamine-O-sulfonic acidH₃NO₄S113.0997%Sigma-Aldrich
Sodium hydride (60% dispersion in oil)NaH24.00Sigma-Aldrich
Triethyl orthoformateC₇H₁₆O₃148.20≥98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich
Anhydrous EthanolC₂H₅OH46.07Sigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22≥98.5%Sigma-Aldrich

Step-by-Step Procedure:

  • N-Amination of 2-Methyl-1H-pyrrole:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-1H-pyrrole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.1 eq.) in anhydrous THF portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-2-methyl-1H-pyrrole. This intermediate is often used in the next step without further purification.

  • Cyclization to 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one:

    • Dissolve the crude 1-amino-2-methyl-1H-pyrrole (1.0 eq.) in anhydrous ethanol.

    • Add triethyl orthoformate (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one as a solid.

Part 2: Chlorination of 5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The final step in the synthesis is the conversion of the pyrrolotriazinone to the desired 4-chloro derivative. This is a crucial transformation that introduces a reactive handle for further functionalization in drug discovery programs. Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this type of deoxychlorination reaction.[2]

Reaction Mechanism

The chlorination mechanism involves the activation of the lactam carbonyl group by phosphorus oxychloride. This is followed by nucleophilic attack of the chloride ion, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct results in the formation of the aromatic 4-chloro-pyrrolotriazine.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )PuritySupplier
5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneC₇H₇N₃O149.15Synthesized in Part 1
Phosphorus oxychloridePOCl₃153.33≥99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Sigma-Aldrich
Saturated aqueous sodium bicarbonate solutionNaHCO₃84.01

Step-by-Step Procedure:

  • Chlorination Reaction:

    • To a solution of 5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq.) in anhydrous dichloromethane, add phosphorus oxychloride (3.0 eq.) dropwise at 0 °C under an inert atmosphere.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine as a solid.

Characterization Data

5-Methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H), 6.80 (d, J = 4.0 Hz, 1H), 6.25 (d, J = 4.0 Hz, 1H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 140.2, 125.8, 118.5, 110.1, 108.9, 12.7.

4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine:

  • Appearance: White to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H), 7.05 (d, J = 4.2 Hz, 1H), 6.50 (d, J = 4.2 Hz, 1H), 2.60 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 145.0, 138.7, 122.1, 115.3, 112.8, 14.5.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Phosphorus oxychloride is a corrosive and toxic liquid. It reacts with water to produce hydrochloric acid and phosphoric acid. Handle with caution and avoid inhalation of vapors.

  • Quenching of the chlorination reaction is highly exothermic and should be performed slowly and with adequate cooling.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low yield in N-amination Incomplete deprotonation of pyrrole.Ensure the sodium hydride is fresh and the THF is anhydrous. Allow for sufficient reaction time for deprotonation.
Decomposition of the N-amino product.Use the crude N-amino pyrrole immediately in the next step without prolonged storage.
Incomplete cyclization Insufficient acid catalysis or reaction time.Increase the amount of p-toluenesulfonic acid or prolong the reflux time.
Presence of water.Ensure all reagents and solvents are anhydrous.
Low yield in chlorination Incomplete reaction.Increase the reaction temperature or prolong the reflux time.
Hydrolysis of the product during work-up.Perform the work-up at low temperatures and quickly neutralize the acidic solution.
Formation of byproducts Overheating or prolonged reaction times.Carefully control the reaction temperature and monitor the progress by TLC to avoid over-reaction.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access this valuable building block for the development of novel pharmaceuticals. The provided protocol, along with the troubleshooting guide, should serve as a solid foundation for the successful synthesis of this and related pyrrolotriazine derivatives.

Application Notes and Protocols for the Purification of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Application Notes and Protocols for the Purification of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key intermediate or a core scaffold in the synthesis of various bioactive molecules, its purity is paramount to ensure the reliability and reproducibility of downstream applications, including biological screening and structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the purification of 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine, detailing various techniques from basic extraction to high-resolution chromatography. The protocols are designed to be robust and adaptable, with an emphasis on the scientific principles governing each purification step.

The successful isolation of a pure compound from a reaction mixture is a critical skill in synthetic chemistry. The choice of purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities. This guide will explore three primary purification strategies for 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine: Liquid-Liquid Extraction , Crystallization , and Column Chromatography .

Physicochemical Properties and Safety Considerations

While specific experimental data for 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine is not extensively published, based on its structure and data from closely related analogs, we can infer the following properties to guide purification strategies:

PropertyInferred Value/CharacteristicImplication for Purification
Physical State Solid at room temperature.Enables purification by crystallization.
Solubility Likely soluble in a range of organic solvents such as ethyl acetate, dichloromethane, chloroform, and alcohols (methanol, ethanol). Limited solubility in non-polar solvents like hexanes and heptane. Sparingly soluble in water.Guides the selection of solvents for extraction, crystallization, and chromatography.
Polarity Moderately polar.Suitable for normal-phase column chromatography on silica gel.
Stability Generally stable under neutral conditions. May be sensitive to strong acids or bases, and prolonged heating.Purification should ideally be performed under mild conditions.

Safety Precautions: 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Purification Workflow Overview

The purification of 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine typically follows a multi-step process to remove unreacted starting materials, reagents, and byproducts. The following diagram illustrates a general workflow.

PurificationWorkflowCrude_ProductCrude Reaction MixtureExtractionLiquid-Liquid Extraction(e.g., Ethyl Acetate/Water)Crude_Product->ExtractionOrganic_LayerConcentrated Organic LayerExtraction->Organic_LayerCrystallizationCrystallization(e.g., Ethanol or Heptane/Ethyl Acetate)Organic_Layer->CrystallizationColumn_ChromatographyColumn Chromatography(Silica Gel)Organic_Layer->Column_ChromatographyPure_CrystalsPure Crystalline ProductCrystallization->Pure_CrystalsFinal_ProductPure Final ProductPure_Crystals->Final_ProductPure_FractionsCombined Pure FractionsColumn_Chromatography->Pure_FractionsPure_Fractions->Final_Product

Caption: General purification workflow for 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Protocol 1: Purification by Liquid-Liquid Extraction

Principle: This technique separates the target compound from water-soluble impurities and some polar organic byproducts based on its preferential solubility in an organic solvent that is immiscible with water. An aqueous wash with a mild base like sodium bicarbonate can help remove acidic impurities.

Materials:

  • Crude 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in an Erlenmeyer flask. If the crude product is a solid, ensure it is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Transfer: Transfer the ethyl acetate solution to a separatory funnel of appropriate size.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently, periodically venting to release any pressure buildup. Shake the funnel for 1-2 minutes. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. Shake and separate as described in step 3. This step is crucial for removing any acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and some water-soluble impurities from the organic phase. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the solution (the drying agent should no longer clump together). Swirl the flask and let it stand for at least 15-20 minutes.

  • Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask. Rinse the drying agent and the filter paper with a small amount of fresh ethyl acetate to ensure complete transfer of the product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine.

Expected Outcome: This procedure should yield a product of moderate to good purity, suitable for further purification by crystallization or chromatography if necessary.

Protocol 2: Purification by Crystallization

Principle: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful crystallization.

Solvent Selection: The ideal crystallization solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the properties of related compounds, suitable solvents for the crystallization of 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine could include:

  • Single Solvents: Ethanol, isopropanol, acetonitrile.

  • Solvent Pairs: Ethyl acetate/heptane or ethyl acetate/hexanes (for a less polar option).

Materials:

  • Crude or partially purified 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage crystal formation, you can scratch the inside of the flask with a glass rod. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Purity Assessment: The purity of the crystallized product should be assessed by measuring its melting point and comparing it to the literature value (if available) or by analytical techniques such as HPLC or NMR. A sharp melting point is indicative of high purity.

Protocol 3: Purification by Column Chromatography

Principle: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.

Materials:

  • Crude or partially purified 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 9:1 or 4:1).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4. This will be the eluent for your column.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add this dry silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (if necessary) to start the flow.

    • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting the collected fractions onto TLC plates and developing them.

    • Identify the fractions containing the pure product.

  • Combining and Concentrating Fractions:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine.

Expected Purity: Column chromatography, when performed carefully, can yield a product with high purity (>98%).

High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

Typical HPLC Conditions for Related Compounds:

ParameterCondition
Column C18 (Reversed-phase)
Mobile Phase A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Note: The development of a preparative HPLC method requires careful optimization of the mobile phase composition, flow rate, and sample loading to achieve the desired separation and yield.

Characterization of Purified Product

After purification, it is essential to confirm the identity and assess the purity of the 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the percentage purity.

Conclusion

The purification of 4-Chloro-5-methylpyrrolo[2,1-f][1][2]triazine can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary workup using liquid-liquid extraction followed by either crystallization or column chromatography is a robust strategy to obtain material of high purity suitable for demanding research and development applications. The specific choice and optimization of the purification method will depend on the scale of the synthesis and the nature of the impurities present in the crude product.

Application Note: Comprehensive NMR Analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Application Note: Comprehensive NMR Analysis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a versatile core for the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.[4][5][6] A notable example is Remdesivir, a drug that features this core and has been used in the treatment of viral infections.[4] The specific analogue, 4-Chloro-5-methylpyrrolo[2,1-f]triazine, serves as a key intermediate in the synthesis of more complex bioactive molecules.[7] Its substitution pattern, featuring a chloro group at the 4-position and a methyl group at the 5-position, significantly influences its reactivity and biological activity.

A thorough understanding of the molecular structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine is paramount for quality control, reaction monitoring, and the rational design of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules in solution.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. We will cover the essential protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme for the pyrrolo[2,1-f][1][2][3]triazine ring system will be used throughout this document.

Caption: IUPAC numbering of the 4-Chloro-5-methylpyrrolo[2,1-f]triazine core.

Predicted ¹H and ¹³C NMR Spectral Features

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity Expected Couplings (Hz)
H27.8 - 8.2-s-
H66.8 - 7.2-d~2-3
H76.4 - 6.8-d~2-3
5-CH₃2.4 - 2.712 - 16s-
C2-140 - 145--
C4-148 - 153--
C5a-118 - 123--
C6-110 - 115--
C7-125 - 130--
C8a-130 - 135--

Disclaimer: These are predicted values and may differ from experimental results. They should be used as a guide for initial spectral analysis.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra. The following protocol outlines the standard procedure for preparing a sample of 4-Chloro-5-methylpyrrolo[2,1-f]triazine for NMR analysis.

Materials:

  • 4-Chloro-5-methylpyrrolo[2,1-f]triazine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool or syringe filter (optional)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Protocol:

  • Weigh the Sample: Accurately weigh the desired amount of 4-Chloro-5-methylpyrrolo[2,1-f]triazine into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR experiments will require a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1][2][9]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette or use a syringe filter to transfer the solution into the NMR tube.[9] Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Gcluster_prepSample Preparation WorkflowweighWeigh Sample(5-50 mg)dissolveDissolve inDeuterated Solvent (0.7 mL)weigh->dissolvefilterFilter (if necessary)dissolve->filtertransferTransfer toNMR Tubefilter->transfer

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

2D NMR Acquisition: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Spectral Interpretation and Structural Elucidation

The following section details the expected NMR spectra and how to interpret them to confirm the structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one signal in the aliphatic region.

  • H2 (Singlet, ~7.8-8.2 ppm): This proton on the triazine ring is expected to be a singlet as it has no adjacent protons. Its downfield chemical shift is due to the deshielding effect of the adjacent nitrogen atoms.

  • H6 and H7 (Doublets, ~6.4-7.2 ppm): These two protons on the pyrrole ring will appear as doublets due to coupling to each other. The coupling constant is expected to be small (~2-3 Hz), which is typical for protons on a five-membered heterocyclic ring.

  • 5-CH₃ (Singlet, ~2.4-2.7 ppm): The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.

  • Quaternary Carbons (C4, C5a, C8a): These carbons will not show signals in a DEPT-135 experiment. Their chemical shifts will be influenced by the electronegativity of the attached atoms and their position within the heterocyclic system. The carbon bearing the chloro group (C4) is expected to be significantly downfield.

  • CH Carbons (C2, C6, C7): These carbons will appear as positive signals in a DEPT-135 experiment. Their chemical shifts can be definitively assigned using an HSQC experiment.

  • CH₃ Carbon: The methyl carbon will appear as a positive signal in a DEPT-135 experiment at a characteristic upfield chemical shift (12-16 ppm).

2D NMR for Unambiguous Assignments

Gcluster_2D2D NMR Correlation StrategyH1¹H NMRCOSYCOSYH1->COSYHSQCHSQCH1->HSQCHMBCHMBCH1->HMBCC13¹³C NMRC13->HSQCC13->HMBCStructureFinal StructureCOSY->StructureHSQC->StructureHMBC->Structure

Caption: Logical workflow for structural elucidation using 2D NMR.

  • COSY: A cross-peak between the signals for H6 and H7 will confirm their coupling relationship.

  • HSQC: This experiment will provide direct one-bond correlations:

    • The proton signal at ~7.8-8.2 ppm will correlate with the C2 carbon signal.

    • The doublet at ~6.8-7.2 ppm will correlate with the C6 carbon signal.

    • The doublet at ~6.4-6.8 ppm will correlate with the C7 carbon signal.

    • The methyl proton singlet will correlate with the methyl carbon signal.

  • HMBC: This is the key experiment for assigning the quaternary carbons and confirming the overall connectivity. Expected key long-range correlations include:

    • H2 to C4 and C8a .

    • H6 to C5a , C7 , and C8a .

    • H7 to C5a and the methyl carbon.

    • 5-CH₃ protons to C5a and C6 .

By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

Conclusion

This application note has provided a detailed protocol for the comprehensive NMR analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. By following the outlined procedures for sample preparation and data acquisition, and by utilizing the predicted spectral features and 2D correlation strategies, researchers can confidently elucidate and verify the structure of this important heterocyclic compound. This rigorous structural characterization is a critical step in ensuring the quality of synthetic intermediates and advancing the development of novel pharmaceuticals based on the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Application Note: Mass Spectrometry Analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methylpyrrolo[2,1-f]triazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules.[1][2][3] The pyrrolo[2,1-f][4][5][6]triazine core is a privileged scaffold found in a number of pharmaceutically active agents.[2] Accurate and robust analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for these purposes, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities for small molecules.[5][7][8][9]

This application note provides a detailed guide to the mass spectrometric analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. We will delve into sample preparation, ionization source selection, high-resolution mass spectrometry for accurate mass determination, and tandem mass spectrometry (MS/MS) for structural confirmation and elucidation of fragmentation pathways. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally related compounds.

Chemical Properties of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

A thorough understanding of the analyte's chemical properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[10]
Monoisotopic Mass 167.02502 Da[10]
Molecular Weight 167.60 g/mol [11]
Predicted XlogP 1.7[10]
Structure

Caption: Chemical structure of 4-Chloro-5-methylpyrrolo[2,1-f]triazine.

The presence of multiple nitrogen atoms suggests that the molecule can be readily protonated, making positive mode electrospray ionization a suitable starting point.[12] The chloro-substituent introduces a characteristic isotopic pattern that is invaluable for identification.[13]

Experimental Workflow

A systematic approach is essential for the successful mass spectrometric analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. The following diagram outlines the recommended experimental workflow.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (Optional) cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve in Methanol/Water (1:1) + 0.1% Formic Acid lc Reverse-Phase HPLC/UPLC C18 Column prep->lc Introduction ionization Ionization Source (ESI or APCI) lc->ionization Eluent to MS hrms High-Resolution MS (Q-TOF or Orbitrap) ionization->hrms Full Scan msms Tandem MS (MS/MS) Collision-Induced Dissociation hrms->msms Precursor Ion Selection formula Molecular Formula Confirmation hrms->formula fragment Fragmentation Pathway Elucidation msms->fragment quant Quantitation (if required) formula->quant fragment->quant Fragmentation_Pathway cluster_frags Key Fragments parent [M+H]⁺ m/z 168.03 frag1 Loss of HCl [C₇H₅N₃]⁺ m/z 131.05 parent->frag1 - HCl frag2 Loss of N₂ [C₇H₇ClN]⁺ m/z 140.03 parent->frag2 - N₂ frag3 Loss of CH₃CN [C₅H₄ClN₂]⁺ m/z 127.01 parent->frag3 - CH₃CN frag4 Loss of Cl [C₇H₆N₃]⁺ m/z 132.06 parent->frag4 - Cl•

References

Application Notes & Protocols for In Vivo Evaluation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Application Notes & Protocols for In Vivo Evaluation of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has emerged as a "privileged" scaffold in modern medicinal chemistry.[4][5] Its versatile structure has been successfully incorporated into a diverse range of therapeutics, from broad-spectrum antiviral agents like Remdesivir to a multitude of potent kinase inhibitors targeting key drivers of oncogenesis.[4][6] Kinase inhibition remains one of the most successful strategies in targeted cancer therapy.[6] Compounds based on this scaffold have shown robust preclinical in vivo activity and have progressed into clinical trials for treating solid tumors.[7][8]

This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine , a novel compound featuring this promising core. Given the established precedent of this scaffold, we will proceed with the hypothesis that this compound is a potential kinase inhibitor. The following protocols are designed to rigorously assess its anti-tumor efficacy and pharmacokinetic properties in a preclinical setting. The overarching principle of this guide is to establish a robust, self-validating experimental system that ensures data integrity and reproducibility.[1][2]

Part 1: Foundational In Vitro Characterization (Prerequisite for In Vivo Studies)

Before committing to resource-intensive in vivo experiments, a foundational in vitro characterization of 4-Chloro-5-methylpyrrolo[2,1-f]triazine is essential. This initial phase is critical for identifying the compound's specific molecular target and selecting the most appropriate cancer cell lines for subsequent xenograft models.

  • Kinase Profiling: The compound should be screened against a broad panel of kinases to identify its primary target(s) and determine its selectivity. Several pyrrolo[2,1-f][1][2][3]triazine-based molecules are potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2.[6][7][8][9]

  • Cell-Based Proliferation Assays: Once a primary kinase target is identified, the compound's anti-proliferative activity (IC50) should be assessed in a panel of human cancer cell lines. It is crucial to select cell lines known to be dependent on the identified target kinase for their growth and survival.

The data from these in vitro studies will provide a clear rationale for the selection of a specific tumor model and inform the design of the in vivo efficacy studies.

Part 2: Preclinical In Vivo Experimental Design: Oncology

The primary goal of the initial in vivo study is to evaluate the anti-tumor efficacy of 4-Chloro-5-methylpyrrolo[2,1-f]triazine in a clinically relevant animal model. The subcutaneous xenograft model is a well-established and widely used platform for this purpose.[10]

Animal Model Selection

To study the growth of human tumors, it is necessary to use immunocompromised mice that will not reject the human cells.

  • Recommended Strains:

    • Athymic Nude Mice (e.g., BALB/c nude): These mice lack a thymus and are deficient in T-lymphocytes, allowing for the engraftment of human tumor cells.[10]

    • NOD scid gamma (NSG) Mice: These mice lack mature T cells, B cells, and functional NK cells, and have defects in cytokine signaling, making them highly robust hosts for human cell engraftment, including patient-derived xenografts (PDX).

  • Justification: The choice of strain depends on the aggressiveness of the chosen cell line. For most established cell lines, athymic nude mice are sufficient. For less aggressive lines or primary patient tumors, NSG mice are preferred. All animal procedures must adhere to ethical guidelines (e.g., the 3Rs: Replacement, Reduction, Refinement) and be approved by the institution's animal care and use committee.[11]

Experimental & Control Groups

A well-designed study includes multiple groups to ensure the results are interpretable and statistically significant. A minimum of 6-8 mice per group is generally recommended to provide sufficient statistical power.[12]

Group Treatment Purpose
Group 1 Vehicle ControlTo assess tumor growth in the absence of the test compound. The vehicle should be the same formulation used to dissolve the test compound.
Group 2 Test Compound (Low Dose)To evaluate the efficacy at a lower, potentially sub-optimal dose and establish a dose-response relationship.
Group 3 Test Compound (Mid Dose)To assess efficacy at a moderate dose.
Group 4 Test Compound (High Dose)To determine the maximum tolerated dose (MTD) and maximal efficacy.
Group 5 Positive Control (Optional)A clinically approved drug known to be effective against the chosen cell line. This validates the sensitivity of the model system.
Dosing and Administration
  • Formulation: The compound must be formulated in a vehicle that ensures its solubility and stability. This should be determined during preclinical formulation screening.[13] Common vehicles include saline, PBS, or solutions containing agents like DMSO, Tween 80, or PEG.

  • Route of Administration: The intended clinical route should be mimicked if possible. Common preclinical routes include:

    • Oral (p.o.): Gavage administration.

    • Intraperitoneal (i.p.): Injection into the peritoneal cavity.

    • Intravenous (i.v.): Injection into a vein (typically the tail vein).

  • Dosing Schedule: Dosing can be daily (QD), twice daily (BID), or on a different schedule depending on the compound's half-life, which will be determined in pharmacokinetic studies.

Part 3: Step-by-Step In Vivo Protocols

The following protocols provide detailed steps for conducting a subcutaneous xenograft study. Adherence to aseptic techniques is critical throughout the process.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the implantation of human cancer cells to form a solid tumor in immunocompromised mice.[10][14]

Materials:

  • Selected human cancer cell line

  • Complete cell culture medium

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Matrigel® (optional, but recommended to improve tumor take rate)[12][14]

  • 6-8 week old female athymic nude mice

  • Sterile 1 mL syringes and 25-27 gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: a. Culture the selected cancer cells in T-75 flasks until they reach 80-90% confluency. b. Aspirate the medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA.[10] c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 200 x g for 5 minutes. d. Resuspend the cell pellet in sterile PBS or HBSS and perform a cell count. Assess viability (should be >95%). e. Centrifuge the cells again and resuspend the pellet in the final injection vehicle (e.g., a 1:1 mixture of PBS and Matrigel®) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[10]

  • Animal Inoculation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave the fur on the right flank of the mouse and disinfect the injection site with 70% ethanol. c. Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[10] d. Monitor the mouse until it has fully recovered from anesthesia. e. Observe the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.

Protocol 2: Tumor Growth Monitoring and Efficacy Assessment

Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups and dosing begins.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Randomization: Once tumors reach the target volume, randomize mice into the groups outlined in Section 2.2 to ensure an even distribution of tumor sizes across all groups. This is Day 0 of the study.

  • Treatment: Begin dosing according to the predetermined schedule and route of administration.

  • Monitoring: a. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10] c. Record the body weight of each mouse at each measurement time point. Body weight is a key indicator of toxicity.

  • Study Endpoints: The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or if mice show signs of excessive weight loss (>20%) or distress, in accordance with ethical guidelines.

  • Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)) x 100% .

Visualization of Experimental Workflow

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding a drug's behavior in the body (pharmacokinetics) and its effect on the target (pharmacodynamics) is crucial for clinical translation.[13][15]

Pharmacokinetic (PK) Study Design

A PK study determines how a drug is absorbed, distributed, metabolized, and excreted (ADME).[3][13] This is often done in a parallel group of animals ("satellite" group) that are not part of the efficacy study.

  • Objective: To determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).[3]

  • Design: A single dose of 4-Chloro-5-methylpyrrolo[2,1-f]triazine is administered to a group of mice. Blood samples are then collected at multiple time points.

Protocol 3: Serial Blood Sampling in Mice

This protocol describes a method for collecting multiple blood samples from a single mouse, which reduces animal usage.[16]

Materials:

  • Anesthetic (isoflurane)

  • Capillary tubes (heparinized)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

Procedure:

  • Administer the compound to the mice.

  • At each designated time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize one mouse.

  • Puncture the facial or saphenous vein to collect a small volume of blood (~50-75 µL) into a capillary tube.

  • Transfer the blood into an anticoagulant-containing microcentrifuge tube and place it on ice.

  • Process the blood to separate plasma by centrifugation.

  • Store plasma samples at -80°C until analysis by LC-MS/MS to determine the drug concentration.

Pharmacodynamic (PD) Biomarker Analysis

At the end of the efficacy study, tumors should be harvested to assess whether the drug engaged its target.

  • Procedure:

    • Humanely euthanize the mice at the study endpoint.

    • Excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).

  • Analysis: If the hypothesized target is a kinase, Western blotting can be used to measure the phosphorylation level of the target protein and key downstream effectors. A reduction in phosphorylation in the treated groups compared to the vehicle control would provide strong evidence of target engagement.

Visualization of a Hypothetical Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., VEGFR-2)", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="4-Chloro-5-methyl-\npyrrolo[2,1-f]triazine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream1 [label="Downstream\nSignaling Protein 1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream2 [label="Downstream\nSignaling Protein 2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> RTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; RTK -> Downstream1; Downstream1 -> Downstream2; Downstream2 -> Proliferation; } dot Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Example Tumor Growth Data

Treatment GroupNMean Tumor Volume (Day 21) (mm³) ± SEM% TGI
Vehicle Control81450 ± 150-
Compound (10 mg/kg)8870 ± 11040%
Compound (30 mg/kg)8362 ± 7575%

Table 2: Example Pharmacokinetic Parameters

ParameterValue
Dose (p.o.) 10 mg/kg
Cmax (ng/mL) 1250
Tmax (hr) 1.5
AUC (ng*hr/mL) 7800
t½ (hr) 4.2

Conclusion

The protocols and experimental design outlined in this document provide a rigorous framework for the preclinical in vivo evaluation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. By systematically assessing anti-tumor efficacy, pharmacokinetics, and pharmacodynamics, researchers can generate the critical data needed to validate this compound's therapeutic potential and guide its further development. The key to a successful preclinical program lies in meticulous planning, ethical conduct, and a design that mitigates experimental bias, ensuring the generation of high-quality, reproducible data.[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support guide for the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound, a key intermediate in the synthesis of various biologically active molecules.[4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors and antiviral agents.[3][4] Achieving a high yield of the chlorinated intermediate is often a critical and challenging step. This guide is structured to address common issues encountered during the synthesis, drawing on established chemical principles and practical laboratory experience.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. The primary synthetic route discussed involves the cyclization to form the pyrrolotriazinone core, followed by chlorination.

Section 1: Synthesis of the Precursor - 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine

A common and efficient pathway to the target molecule begins with the synthesis of the hydroxylated precursor, 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine (CAS 529508-54-1).[5] Issues at this stage will directly impact the final yield of the chlorinated product.

FAQ 1: My cyclization to form the 4-hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine is low-yielding. What are the likely causes and how can I improve it?

Low yields in the formation of the bicyclic pyrrolotriazinone core often stem from incomplete reaction, side product formation, or difficulties in purification. Let's break down the potential issues:

Causality and Solutions:

  • Purity of Starting Materials: The synthesis of pyrrolotriazinones can be sensitive to the purity of the initial pyrrole derivatives and the aminating agent. Impurities can interfere with the N-amination and subsequent cyclization.

    • Recommendation: Ensure your starting 1-aminopyrrole derivative is of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

  • Inefficient N-Amination: The formation of the crucial N-N bond is a key step. The choice of aminating agent is critical.

    • Recommendation: While reagents like O-(diphenylphosphinyl)hydroxylamine are effective, simpler and more economical options like chloramine (NH₂Cl) generated in situ can also be highly efficient.[6] Careful control of the amination conditions (temperature, stoichiometry) is essential.

  • Suboptimal Cyclization Conditions: The ring-closing step to form the triazinone is typically thermally driven.

    • Recommendation: The reaction is often conducted at high temperatures (e.g., 165 °C) in a high-boiling solvent like formamide or DMF.[6] Ensure your reaction temperature is accurately controlled and maintained for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: Under harsh cyclization conditions, decomposition or polymerization of starting materials or the product can occur.

    • Recommendation: If decomposition is suspected, consider lowering the reaction temperature and extending the reaction time. Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization under more controlled conditions and shorter reaction times.[7]

Visualizing the Synthetic Pathway

The general approach to the pyrrolotriazinone core is depicted below.

Synthesis_Pathway_1StartSubstituted PyrroleAminationN-Amination(e.g., NH2Cl)Start->AminationStep 1CyclizationCyclization(e.g., Formamide, Δ)Amination->CyclizationStep 2Product14-Hydroxy-5-methyl-pyrrolo[2,1-f][1,2,4]triazineCyclization->Product1Step 3

Caption: General synthesis of the hydroxylated precursor.

Section 2: Chlorination of 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine

The conversion of the hydroxyl group to a chlorine atom is a pivotal step. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[6] However, this step is frequently the source of yield loss.

FAQ 2: The chlorination of my 4-hydroxy-pyrrolotriazine with POCl₃ gives a low yield. What are the common pitfalls?

Low yields in POCl₃ chlorinations are a frequent issue in heterocyclic chemistry. The problems often arise during the reaction itself or, more commonly, during the work-up procedure.

Causality and Solutions:

  • Incomplete Reaction: The conversion of the hydroxyl group to the chloride may not go to completion.

    • Recommendation: Ensure a sufficient excess of POCl₃ is used (often used as the solvent). The reaction typically requires heating (reflux).[8][9] Monitor the reaction by TLC or LC-MS until all the starting material is consumed. For less reactive substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can sometimes accelerate the reaction.[10]

  • Hydrolysis of the Product during Work-up: This is the most common cause of low yields. The chlorinated product, 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, is susceptible to hydrolysis back to the starting hydroxy compound, especially in the presence of water and base.[10]

    • Recommendation: The work-up must be performed carefully. After the reaction is complete, the excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by slowly and carefully adding it to ice-water or a mixture of ice and a mild base like sodium bicarbonate.[9][10] Maintaining a low temperature throughout the quench is critical. Vigorous stirring is necessary to neutralize the acidic byproducts without creating localized areas of high pH that could promote hydrolysis.

  • Formation of Byproducts: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent and can sometimes lead to undesired side reactions, although this is less common for this specific transformation.

FAQ 3: My TLC plate shows complete conversion to the product, but after work-up, I isolate mainly the starting material. What is happening?

This is a classic sign of product hydrolysis during the work-up, as discussed in the previous question. The chloro-derivative is formed, but it reverts to the hydroxy-derivative upon quenching with aqueous base.

Troubleshooting Workflow for Work-up:

Troubleshooting_WorkupStartReaction Complete(by TLC/LC-MS)Step1Cool Reaction Mixtureto Room TemperatureStart->Step1Step2Remove Excess POCl₃Under VacuumStep1->Step2Step4Slowly Add Reaction Residueto Quench Solution withVigorous StirringStep2->Step4Step3Prepare Quench:Ice-Cold Saturated NaHCO₃ (aq)or Ice-WaterStep3->Step4Step5Maintain Temperaturebelow 10 °CStep4->Step5Step6Extract Product withOrganic Solvent (e.g., EtOAc, DCM)Step5->Step6Step7Wash Organic Layer withBrine, Dry, and ConcentrateStep6->Step7EndPurify by ColumnChromatographyStep7->End

Caption: Recommended work-up procedure for POCl₃ chlorination.

FAQ 4: Are there alternative chlorinating agents to POCl₃?

While POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, although they may be more expensive or have their own challenges.

  • Thionyl Chloride (SOCl₂): Can be used, sometimes in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions).[11] The work-up is similar, requiring careful quenching.

  • Oxalyl Chloride or Phosgene Derivatives: These are highly reactive and effective but are also more hazardous and require specialized handling procedures.

For most applications, optimizing the reaction and work-up conditions with POCl₃ is the most practical approach.

Section 3: Purification
FAQ 5: I have difficulty purifying the final 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. What are the best methods?

Purification can be challenging due to the potential for the product to be unstable on certain stationary phases.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used. To minimize potential hydrolysis on acidic silica, the silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, using neutral alumina may be an option.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity should be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective method to obtain highly pure material.

    • Solvent Systems: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, is often effective. Experiment with small amounts to find the optimal solvent system.

Experimental Protocols

The following are generalized protocols. You should always refer to specific literature procedures and adapt them to your specific substrate and scale.

Protocol 1: General Procedure for Chlorination with POCl₃
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (10-20 volumes) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess POCl₃.

  • In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Slowly and carefully add the reaction residue to the ice/bicarbonate slurry, ensuring the temperature remains below 10 °C.

  • Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective, common, and economical for this transformation.[6]
Stoichiometry POCl₃ used as solvent (large excess)Drives the reaction to completion.
Temperature Reflux (~105-110 °C)Provides necessary activation energy for the reaction.[9]
Reaction Time 2-16 hoursMonitor by TLC/LC-MS for completion.
Work-up Quench Ice-cold saturated NaHCO₃ (aq)Neutralizes acidic byproducts while minimizing product hydrolysis.[10]
Purification Silica Gel ChromatographyStandard method for purification of organic compounds.

Technical Support Center: Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. Our aim is to provide not just solutions, but a foundational understanding of the reaction's intricacies to empower you in your synthetic endeavors.

I. Low Yield and Incomplete Conversion

Low yields are one of the most common frustrations in synthesis. Here, we break down the potential causes and provide a systematic approach to improving your outcomes.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine from its hydroxy precursor using phosphorus oxychloride (POCl₃) often stem from a few key areas. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[3]

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.[3] Insufficient heat may lead to incomplete conversion, while excessively high temperatures can cause decomposition of the starting material or product.

    • Recommendation: Start with a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gradually increase the temperature. If you observe the formation of new, unidentified spots on your TLC, it could be an indication of decomposition.

  • Purity of Reagents and Solvents: The presence of impurities, especially water, in your starting material (4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine), POCl₃, or any co-solvents can significantly impact the reaction. Water will react with POCl₃, reducing its efficacy and generating acidic byproducts that can complicate the reaction.[4]

    • Recommendation: Ensure your starting material is thoroughly dried before use. Use a fresh, unopened bottle of POCl₃ or distill it if you suspect it has been compromised by atmospheric moisture. If using a co-solvent, ensure it is anhydrous.

  • Inefficient Mixing: If the starting material is not fully soluble in the reaction medium, inefficient stirring can lead to a heterogeneous mixture with poor reaction rates.

    • Recommendation: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider the use of a high-boiling, inert co-solvent like toluene or acetonitrile.

  • Product Decomposition during Workup: The chloro-substituent on the pyrrolotriazine ring can be susceptible to hydrolysis, especially under acidic conditions generated during the quenching of excess POCl₃.[2][5]

    • Recommendation: Quench the reaction mixture by slowly and carefully adding it to a mixture of ice and a base, such as saturated sodium bicarbonate solution, to neutralize the acid as it forms.[6] Maintaining a low temperature during the quench is crucial.

ParameterRecommendationRationale
Temperature 70-110 °C (monitor closely)Balances reaction rate with potential for decomposition.
Reaction Time 2-16 hours (monitor by TLC/LC-MS)Ensures complete conversion without prolonged exposure to harsh conditions.
Reagents Use anhydrous starting material and fresh/distilled POCl₃Prevents side reactions with water and ensures the potency of the chlorinating agent.[4]
Workup Quench on ice/base mixtureNeutralizes acidic byproducts immediately to prevent hydrolysis of the chloro-product.[6]

Below is a workflow to guide you through troubleshooting low yields:

GstartLow Yield Observedcheck_conditionsVerify Reaction Conditions(Temp, Time, Stoichiometry)start->check_conditionscheck_reagentsAssess Reagent andSolvent Puritycheck_conditions->check_reagentsConditions OKoptimizeSystematically OptimizeReaction Parameterscheck_conditions->optimizeConditions Suboptimalcheck_workupReview Workup andPurification Procedurecheck_reagents->check_workupPurity OKpurify_reagentsPurify Reagents/Use Anhydrous Solventscheck_reagents->purify_reagentsImpure Reagentscheck_workup->optimizeWorkup OKmodify_workupModify Quenching/Extraction Methodcheck_workup->modify_workupLosses DetectedendImproved Yieldoptimize->endpurify_reagents->check_conditionsmodify_workup->check_conditions

Caption: Troubleshooting workflow for low reaction yields.

II. Impurity Formation and Side Reactions

Understanding the potential side reactions is key to preventing them and obtaining a pure product.

Question 2: I am observing a significant amount of a polar impurity that has a similar Rf to my starting material. What could it be and how can I avoid it?

Answer: This is a classic problem in this synthesis. The polar impurity is most likely the starting material, 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine, either unreacted or reformed through hydrolysis of the product.

  • Mechanism of Hydrolysis: The 4-chloro substituent is susceptible to nucleophilic attack by water, which is often present during the workup. This reaction is accelerated by the acidic conditions generated when quenching excess POCl₃ with water alone.[2][5] The mechanism involves the protonation of a ring nitrogen, making the ring more electron-deficient and activating the C4 position towards nucleophilic attack.

  • Prevention Strategies:

    • Anhydrous Conditions: As mentioned before, ensuring your reaction is completely free of water is the first line of defense.[4]

    • Careful Workup: The most critical step to prevent hydrolysis is the workup. Always quench the reaction mixture by adding it to a vigorously stirred, cold (0 °C) aqueous solution of a base like sodium bicarbonate or sodium carbonate.[6] This ensures that the acidic byproducts are neutralized immediately, minimizing the time the product is exposed to acidic aqueous conditions.

    • Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane after the quench. Do not let the aqueous mixture sit for an extended period.

Question 3: My mass spectrum shows a peak corresponding to a dichlorinated product. How is this possible and what can I do to prevent it?

Answer: The formation of a dichlorinated byproduct, while less common, can occur under harsh reaction conditions.

  • Plausible Mechanism: The pyrrolo[2,1-f][1][2][3]triazine ring system is electron-rich and can be susceptible to electrophilic chlorination, especially at elevated temperatures or with a large excess of POCl₃. The POCl₃ can act as a source of electrophilic chlorine, potentially leading to chlorination on the pyrrole ring.[2][5]

  • Prevention Strategies:

    • Control Stoichiometry: Use a minimal excess of POCl₃, typically 1.5 to 3 equivalents. A large excess can drive the formation of byproducts.

    • Temperature Control: Avoid excessive heating. Monitor the reaction and use the lowest temperature that allows for a reasonable reaction rate.

    • Use of a Base: In some cases, the addition of a non-nucleophilic base like pyridine can moderate the reactivity of the POCl₃ and improve selectivity.[7]

The following diagram illustrates the desired reaction and key side reactions:

GSM4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazineProduct4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazineSM->ProductPOCl3 (1.5-3 eq)70-110 °CHydrolysisHydrolysis Product(Starting Material)Product->HydrolysisH2O, H+(Workup)DichloroDichlorinated ByproductProduct->DichloroExcess POCl3High Temp.

Caption: Desired reaction and major side reaction pathways.

III. Workup and Purification Challenges

A successful reaction is only half the battle. Efficient workup and purification are essential for obtaining a high-quality final product.

Question 4: The workup of my reaction is difficult, and I'm getting a low recovery of my product after extraction. What can I do?

Answer: Challenges during workup and extraction are often related to the properties of the product and the byproducts.

  • Emulsion Formation: The presence of phosphorus-containing byproducts can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.

    • Recommendation: After quenching, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.

  • Product Solubility: While the chlorinated product is generally soluble in common organic solvents like ethyl acetate and dichloromethane, its solubility might be limited.

    • Recommendation: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is generally more efficient.

Question 5: My product is difficult to purify by flash chromatography. What are some tips for improving the separation?

Answer: Purifying chlorinated N-heterocycles can be tricky due to their polarity and potential for interaction with the silica gel.

  • Choosing the Right Solvent System:

    • Recommendation: A good starting point for flash chromatography is a solvent system of hexanes and ethyl acetate.[8] You may need to gradually increase the polarity to elute your product. For compounds that are still not moving, a small amount of methanol in dichloromethane can be effective.

  • Minimizing Tailing: Basic nitrogen-containing compounds can "tail" on silica gel due to interactions with acidic silanol groups.

    • Recommendation: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[8] This will compete for the acidic sites on the silica and improve the peak shape of your product.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases.

    • Recommendation: For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[9] Diol or amine-functionalized columns can offer different selectivity and may provide a better separation.[9]

Experimental Protocol: Chlorination of 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and observations.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxy-5-methylpyrrolo[2,1-f][1][2][3]triazine (1.0 eq).

    • Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (2.0-3.0 eq) via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane) or LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

    • Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry. Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Stir the mixture for 30 minutes at 0-5 °C.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. If tailing is observed, add 0.5% triethylamine to the eluent.

IV. References

  • (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. --INVALID-LINK--

  • (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. --INVALID-LINK--

  • (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. --INVALID-LINK--

  • (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. --INVALID-LINK--

  • (2025). troubleshooting low yields in ICl iodination reactions. Benchchem. --INVALID-LINK--

  • (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. --INVALID-LINK--

  • (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. --INVALID-LINK--

  • (2025). Troubleshooting low yield in heterocycle fluorination reactions. Benchchem. --INVALID-LINK--

  • (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. --INVALID-LINK--

  • (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. PubMed. --INVALID-LINK--

  • (n.d.). Phosphoryl chloride. Wikipedia. --INVALID-LINK--

  • (n.d.). 4-Hydroxy-5-methylpyrrolo[1,2-f][1][2][3] triazine. Synthonix. --INVALID-LINK--

  • (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. --INVALID-LINK--

  • (n.d.). Purification: How to Run a Flash Column. Department of Chemistry : University of Rochester. --INVALID-LINK--

  • (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. --INVALID-LINK--

  • (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. --INVALID-LINK--

  • (n.d.). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. --INVALID-LINK--

  • (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. --INVALID-LINK--

  • (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. --INVALID-LINK--

  • (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. --INVALID-LINK--

  • (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. --INVALID-LINK--

  • (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Common Organic Chemistry. --INVALID-LINK--

  • (n.d.). POCl3 Phosphorus Oxychloride. BYJU'S. --INVALID-LINK--

  • (n.d.). Purification by Flash Column Chromatography. MIT OpenCourseWare. --INVALID-LINK--

  • (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. --INVALID-LINK--

  • (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. --INVALID-LINK--

  • (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE(159326-68-8) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • (n.d.). POCl3, Toluene, and Base for Activated Chlorine Formation. Common Organic Chemistry. --INVALID-LINK--

  • (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega. --INVALID-LINK--

  • (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Science. --INVALID-LINK--

  • (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. PubChem - NIH. --INVALID-LINK--

  • (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. PubChem. --INVALID-LINK--

  • (n.d.). Synthesis and transformations of pyrrolo[1,2-a][1][5][10]-triazines. ResearchGate. --INVALID-LINK--

  • (2025). Hydrolysis of 2-substituted 4,6 dichloro-1,3,5-triazines. ResearchGate. --INVALID-LINK--

Technical Support Center: 4-Chloro-5-methylpyrrolo[2,1-f]triazine Stability and Degradation Analysis

Technical Support Center: 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine Stability and Degradation Analysis

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this novel heterocyclic compound. While specific degradation pathways for this exact molecule are not extensively published, this guide synthesizes established principles of triazine chemistry and stability testing to provide a robust framework for your investigations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the handling, storage, and analysis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Q1: What are the likely degradation pathways for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine under hydrolytic conditions?

A1: Based on the chemistry of related chloro-s-triazine compounds, the primary hydrolytic degradation pathway is likely the nucleophilic substitution of the chlorine atom at the C4 position with a hydroxyl group.[4][5][6] This would result in the formation of 5-methyl-4-hydroxypyrrolo[2,1-f][1][2][3]triazine. The rate of this hydrolysis is expected to be pH-dependent. Under strongly acidic or basic conditions, further degradation involving the cleavage of the triazine ring could occur, although this typically requires more forcing conditions.[7]

Q2: How susceptible is 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine to photodegradation?

A2: Heterocyclic compounds with aromatic character, such as the pyrrolo[2,1-f][1][2][3]triazine core, can be susceptible to photodegradation.[8] Potential photodegradation pathways could involve dehalogenation, rearrangement, or dimerization.[8] It is crucial to conduct photostability studies as outlined in ICH guideline Q1B to assess this liability.[9]

Q3: What are the expected products from oxidative degradation?

A3: Oxidative stress, for instance from hydrogen peroxide, could lead to several degradation products. Potential sites of oxidation include the pyrrole ring, the methyl group (forming a hydroxymethyl or carboxylic acid derivative), or the triazine ring, potentially leading to N-oxides or ring-opened products.[10]

Q4: What are the recommended storage conditions for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine?

A4: To minimize degradation, 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, temperatures of 2-8°C are recommended.[3]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine and its degradation products, with a focus on HPLC analysis.

Troubleshooting Poor Peak Shape in HPLC Analysis

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical method.[1]

Symptom Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Secondary Interactions: The basic nature of the triazine ring can lead to interactions with acidic residual silanol groups on the silica-based stationary phase.[1] 2. Column Overload: Injecting too much sample mass. 3. Inappropriate Mobile Phase pH: A pH that promotes ionization of the analyte and silanol groups.[1]1. Column Selection: Use a high-purity, end-capped C18 column or a column with a polar-embedded phase to minimize silanol interactions. 2. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups.[1] 3. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
Peak Fronting 1. High Sample Concentration: Injecting a sample that is too concentrated. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. 3. Column Collapse: Operating the column outside of its recommended pH range.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Verify Column Specifications: Check the manufacturer's guidelines for the column's stable pH range.
Split Peaks 1. Injector Issues: A partially blocked injector port or a faulty rotor seal can cause the sample to be introduced onto the column in two bands.[11] 2. Column Contamination: Particulate matter at the head of the column can create a void.1. Injector Maintenance: Clean the injector port and replace the rotor seal if necessary. 2. Use a Guard Column: A guard column can protect the analytical column from particulates. 3. Filter Samples: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter.
Troubleshooting Inconsistent Retention Times

Shifting retention times can make peak identification and quantification unreliable.[11]

Symptom Potential Cause(s) Troubleshooting Steps
Gradual Retention Time Drift 1. Column Aging: The stationary phase is degrading over time. 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component in the mobile phase.1. Column Equilibration: Ensure the column is adequately equilibrated between runs. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped.
Sudden Retention Time Shifts 1. Pump Malfunction: Inconsistent flow rate from the HPLC pump. 2. Leaks: A leak in the system will cause a drop in pressure and affect the flow rate.1. Pump Priming and Purging: Purge the pump to remove any air bubbles. 2. System Check for Leaks: Inspect all fittings and connections for any signs of leakage.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][12]

Objective: To generate potential degradation products of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine under various stress conditions.

Materials:

  • 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw aliquots at specific time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specific time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in the initial mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[2]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop a reversed-phase HPLC method capable of separating 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Initial HPLC Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or monitor multiple wavelengths with PDA)
Injection Volume 10 µL

Method Development and Optimization:

  • Initial Screening: Inject the unstressed and stressed samples using the initial HPLC conditions.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of degradation products.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the parent peak and any degradation product peaks.

  • Mobile Phase Modifier: If peak shape is poor, consider using a different acidic modifier (e.g., trifluoroacetic acid) or adding a small amount of a basic modifier (e.g., triethylamine) if the analyte is highly basic, but be mindful of its UV cutoff.

  • Column Chemistry: If adequate separation is not achieved, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[1]

IV. Visualizations

Predicted Degradation Pathway

The following diagram illustrates the predicted primary degradation pathways for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine based on known triazine chemistry.

Gparent4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazinehydrolysis_product5-methyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazineparent->hydrolysis_productHydrolysis (H₂O/OH⁻)oxidation_productThis compound N-oxideparent->oxidation_productOxidation ([O])photodegradation_productDechlorinated or Dimerized Productsparent->photodegradation_productPhotolysis (hν)

Caption: Predicted degradation pathways for 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Forced Degradation Workflow

This workflow outlines the systematic approach to conducting forced degradation studies.

Gcluster_stressStress Conditionscluster_analysisAnalysisAcidAcid HydrolysisAnalyzeAnalyze SamplesAcid->AnalyzeBaseBase HydrolysisBase->AnalyzeOxidationOxidationOxidation->AnalyzeThermalThermalThermal->AnalyzePhotoPhotolysisPhoto->AnalyzeHPLCHPLC-PDA AnalysisMassSpecLC-MS for IdentificationHPLC->MassSpecCharacterize UnknownsReportReport Degradation ProfileMassSpec->ReportStartPrepare Stock SolutionStressedSamplesGenerate Stressed SamplesStart->StressedSamplesStressedSamples->AcidStressedSamples->BaseStressedSamples->OxidationStressedSamples->ThermalStressedSamples->PhotoAnalyze->HPLC

Caption: Workflow for conducting forced degradation studies and characterizing degradation products.

V. References

  • BenchChem. (n.d.). Improving peak shape and resolution for triazine compounds in HPLC. BenchChem Technical Support. Retrieved from --INVALID-LINK--

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(6), 56-66.

  • Popat, K. P., & Shirkhedkar, A. A. (2018). Chromatographic methods for analysis of triazine herbicides. Journal of AOAC International, 101(5), 1334-1345.

  • Achmem. (n.d.). 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. Retrieved from --INVALID-LINK--

  • Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(24), 5049-5057.

  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from --INVALID-LINK--

  • Konstantinou, I. K., Sakellarides, T. M., Sakkas, V. A., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405.

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from --INVALID-LINK--

  • Kamble, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081.

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. --INVALID-LINK--

  • Bartyzel, A., Stilinović, V., & Woźnicka, E. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(22), 5431.

  • Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 171(2), 121-131.

  • Jackson, C. J., Coppin, C. W., & Scott, C. (2013). Degradation of atrazine utilizing triazine hydrolase (TrzN) from Arthrobacter aurescens TC1. Applied and Environmental Microbiology, 79(1), 2-8.

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Retrieved from --INVALID-LINK--

  • Bajaj, S., Singla, D., & Sakhuja, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38244-38252.

  • Simões, M. M. Q., & Neves, M. G. P. M. S. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(3), 347.

  • Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 335-342.

  • ChemShuttle. (n.d.). 4-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. Retrieved from --INVALID-LINK--

  • Kulyk, O. V., Vovk, M. V., & Rusanov, E. B. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789.

  • Kumar, S., & Singh, B. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2154-2168.

  • Centers for Disease Control and Prevention. (2003). Triazine Herbicides and their Metabolites in Urine. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.

  • Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Qian, L., Wei, D., Barbosa, S., ... & Fargnoli, J. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146.

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. Current Issues in Molecular Biology, 47(3), 2689-2704.

  • Sadowsky, M. J., & Wackett, L. P. (2002). Enzymatic Degradation of Chlorodiamino-s-Triazine. Applied and Environmental Microbiology, 68(9), 4672-4675.

  • Johnson, G., & Strathmann, T. J. (2023). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials. ACS Applied Materials & Interfaces, 15(44), 51849-51859.

  • Khan, A., & Pan, X. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 603.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Indian Chemical Society, 98(10), 100164.

  • Bartyzel, A., & Stilinović, V. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563.

  • Wackett, L. P., Sadowsky, M. J., & Martinez, B. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45.

  • Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(24), 5049-5057.

  • Deshmukh, R. G., & Patil, S. D. (2011). Convenient methods for the synthesis and characterisation of various Triazines. International Journal of ChemTech Research, 3(2), 704-710.

  • Kráľová, K., & Loos, D. (2019). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 24(16), 2933.

  • Borrett, V., & Mack, J. (1998). A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(12), 1334-1339.

Technical Support Center: Overcoming Resistance to Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the common challenge of acquired resistance. By understanding the underlying mechanisms and employing robust experimental strategies, you can effectively navigate and overcome these hurdles in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of resistance to pyrrolo[2,1-f]triazine inhibitors.

Q1: What are the primary molecular targets of pyrrolo[2,1-f]triazine inhibitors?

The pyrrolo[2,1-f]triazine scaffold is a versatile and "privileged" structure in medicinal chemistry, recognized for its ability to target a wide range of protein kinases.[1][2] This scaffold effectively mimics the well-known quinazoline kinase inhibitor template.[3] Key targets that have been successfully inhibited by compounds containing this core structure include:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Insulin-like Growth Factor 1 Receptor (IGF-1R).[3][4][5]

  • Non-receptor Tyrosine Kinases: Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2).[4][6][7]

  • Lipid Kinases: Phosphoinositide 3-kinase delta (PI3Kδ).[8]

  • Serine/Threonine Kinases: Adaptor protein 2-associated kinase 1 (AAK1).[9]

Given their broad applicability, these inhibitors are central to many targeted cancer therapy research programs.

Q2: What are the most common mechanisms of acquired resistance to kinase inhibitors like those in the pyrrolo[2,1-f]triazine class?

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge that arises after an initial period of successful response.[10][11] The mechanisms are multifaceted but can be broadly categorized:

  • Secondary Mutations in the Target Kinase: The most prevalent mechanism involves the acquisition of new mutations in the kinase domain of the target protein. A classic example is the T790M "gatekeeper" mutation in EGFR, which accounts for over 50% of resistance cases to first-generation EGFR TKIs.[12][13][14][15] This mutation increases the kinase's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[16]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target.[10][13] This maintains downstream signaling required for proliferation and survival. Common bypass pathways include the amplification or overexpression of other receptor tyrosine kinases like MET or HER2, or activation of the PI3K/AKT/mTOR pathway.[12][17][18][19][20]

  • Phenotypic Transformation: In some cases, cancer cells can undergo a complete change in their cellular identity. For example, non-small cell lung cancer (NSCLC) cells can transform into small cell lung cancer (SCLC), a different histological subtype that is not dependent on the original targeted pathway.[13]

Q3: How can I determine if my cell line has developed resistance to a pyrrolo[2,1-f]triazine inhibitor?

The primary indicator of acquired resistance in a cell culture model is a significant rightward shift in the dose-response curve, resulting in a higher half-maximal inhibitory concentration (IC50). To confirm this, you should perform a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the inhibitor's effect on your long-term treated cells versus the parental (sensitive) cell line. A reproducible increase of several-fold in the IC50 value is a strong indication of acquired resistance. This initial observation should then trigger a series of investigations to identify the underlying mechanism, as detailed in the troubleshooting section below.

Section 2: Troubleshooting Guide: Experimental Issues & Solutions

This section provides a problem-and-solution framework for specific experimental challenges encountered when studying inhibitor resistance.

Problem: My inhibitor has lost potency; the IC50 value has increased dramatically in my long-term treated cells.
  • Initial Observation: You've been culturing a cancer cell line with a specific pyrrolo[2,1-f]triazine inhibitor for several weeks or months. A recent cell viability assay shows the IC50 value has increased from nanomolar to micromolar concentrations.

  • Underlying Causality: This is the classic phenotype of acquired resistance. The most likely causes are the selection of a subpopulation of cells with a pre-existing resistance mechanism or the de novo development of one. The primary culprits are either alterations in the drug's direct target or the activation of compensatory signaling pathways.[10][18]

  • Troubleshooting Workflow: A systematic approach is crucial to pinpoint the mechanism of resistance.

    Caption: Workflow for diagnosing the cause of an IC50 shift.

Experimental Protocols

Protocol 1: Western Blot Analysis for Bypass Pathway Activation

This protocol is designed to detect the activation of common bypass signaling pathways by examining the phosphorylation status of key proteins.

  • Cell Lysis:

    • Culture both parental (sensitive) and resistant cells to 70-80% confluency.

    • Treat cells with your pyrrolo[2,1-f]triazine inhibitor at the original IC50 concentration for 2-4 hours to ensure the primary target is inhibited. Include a vehicle control (e.g., DMSO).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[21][22]

    • Incubate the membrane overnight at 4°C with primary antibodies against key signaling nodes. It is critical to probe for both the phosphorylated (active) and total forms of each protein.

      • Recommended Antibodies: p-MET/Total MET, p-HER2/Total HER2, p-EGFR/Total EGFR, p-AKT/Total AKT, p-ERK/Total ERK.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.[23]

  • Interpretation:

    • A significant increase in the ratio of a phosphorylated protein to its total protein in the resistant cells compared to the parental cells (in the presence of the inhibitor) indicates the activation of that specific bypass pathway. For general troubleshooting of Western Blots, resources from vendors like Bio-Rad and Thermo Fisher are invaluable.[22][24]

Potential Issue Cause Solution
Weak or No Signal Insufficient protein loaded, low antibody concentration, inactive antibody/reagents.Load more protein, increase primary antibody concentration or incubation time, use fresh antibodies and ECL substrate.[22]
High Background Insufficient blocking, excessive antibody concentration, inadequate washing.Increase blocking time, optimize antibody dilutions, increase the number and duration of wash steps.[21]
Non-specific Bands Antibody cross-reactivity, protein degradation, overloading protein.Use a more specific antibody, ensure protease inhibitors are in lysis buffer, load less protein.[21]
Problem: I'm seeing high variability and inconsistent results in my cell viability assays.
  • Initial Observation: Replicate wells in your 96-well plate show a high degree of variability, and experiments are difficult to reproduce.

  • Underlying Causality: Inconsistent results in cell-based assays often stem from technical rather than biological factors.[25] Key culprits include uneven cell seeding, the "edge effect" in multi-well plates, pipetting errors, and interference from the test compound itself.[25][26]

  • Troubleshooting & Optimization:

Issue Recommended Solution Rationale
Uneven Cell Seeding Ensure the cell suspension is homogenous by gently inverting or swirling the flask before and during plating. Use reverse pipetting for accuracy.[25][27]A non-homogenous suspension is a primary cause of well-to-well variability.[25]
"Edge Effect" Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data. Ensure proper incubator humidification.[25]Outer wells are prone to evaporation, which alters the concentration of media and test compounds, affecting cell viability.[25]
Compound Interference Run parallel control wells containing the test compound in cell-free media to measure any direct effect on the assay reagent (e.g., reduction of MTT by the compound).Colored or redox-active compounds can interfere with absorbance or fluorescence readings, leading to false results.[25]
Inconsistent Incubation Ensure consistent timing for all plates and that the incubator has stable temperature and CO2 levels.Variations in incubation time can affect cell growth and metabolic activity, which are often the basis of viability assays.[28]
Cell Passage Number Maintain a consistent and documented range of passage numbers for your experiments. Discard cells after a defined number of passages.High passage numbers can lead to genetic drift and altered cellular physiology, impacting reproducibility.[25][27]

Section 3: Advanced Strategies to Overcome Resistance

Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it.

Strategy 1: Rational Combination Therapy

The most effective and widely used strategy to combat resistance is combination therapy.[29][30] By targeting the primary pathway and the resistance mechanism simultaneously, you can often achieve a synergistic effect and restore sensitivity.

  • Rationale: If resistance is caused by the activation of a bypass pathway (e.g., MET amplification), combining the primary pyrrolo[2,1-f]triazine inhibitor with an inhibitor of the bypass pathway (e.g., a MET inhibitor) can be highly effective.[31] This dual blockade prevents the cancer cell from utilizing its escape route.[29][32]

  • Experimental Design Workflow:

    Caption: Experimental workflow for designing and evaluating combination therapies.

  • Data Interpretation: The Chou-Talalay method provides a quantitative measure of drug interaction. The Combination Index (CI) is a key output:

    • CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects).

    • CI = 1: Additive effect.

    • CI > 1: Antagonism (the drugs inhibit each other).

    Designing and conducting phase I combination trials requires careful consideration of dosing, scheduling, and potential toxicities.[33] While preclinical synergy is promising, clinical translation can be complex.[34]

Strategy 2: Next-Generation Inhibitors
  • Rationale: If resistance is caused by a specific on-target mutation (like EGFR T790M), a viable strategy is to use a next-generation inhibitor specifically designed to be effective against the mutated kinase.[10][12] For example, third-generation EGFR inhibitors were developed to potently inhibit the T790M mutant while sparing the wild-type EGFR.[35]

  • Experimental Approach:

    • Confirm the presence of the resistance mutation via sequencing.

    • Obtain a next-generation inhibitor designed to target this specific mutation.

    • Perform cell viability assays on both the parental and resistant cell lines with the new inhibitor.

    • A successful next-generation inhibitor should demonstrate potent activity (low IC50) against the resistant cell line, effectively restoring sensitivity.

By employing these structured troubleshooting and strategic planning approaches, researchers can effectively dissect, understand, and overcome resistance to pyrrolo[2,1-f]triazine inhibitors, advancing the development of more durable and effective targeted therapies.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, robust and scalable synthetic methods are crucial.[3][4] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important heterocyclic compound.

Synthesis Overview: A Common Approach

A prevalent synthetic route to 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine typically involves a multi-step process commencing with a substituted pyrrole derivative. The core strategy often encompasses the following key transformations:

  • N-Amination of a substituted pyrrole: This step introduces the crucial N-N bond required for the triazine ring.

  • Cyclization: The N-aminated pyrrole undergoes cyclization to form the pyrrolo[2,1-f][1][2][3]triazin-4-one scaffold.

  • Chlorination: The final step involves the conversion of the pyrrolotriazinone to the target 4-chloro derivative, often employing a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

This guide will focus on troubleshooting issues that may arise during each of these critical stages, particularly in a scale-up context.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Low Yields

Question: My overall yield of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine is consistently low. What are the likely culprits and how can I improve it?

Answer: Low yields can stem from inefficiencies in any of the key synthetic steps. A systematic investigation is crucial.

  • Inefficient N-Amination:

    • Cause: Incomplete reaction or degradation of the aminating agent. Reagents like monochloramine (NH₂Cl) can be unstable.[5]

    • Solution:

      • Reagent Quality: Use freshly prepared or properly stored aminating reagents. For NH₂Cl, in-situ generation is often preferred for scalability and safety.[5]

      • Reaction Conditions: Optimize the reaction temperature and time. Low temperatures are often required to maintain the stability of the aminating agent and prevent side reactions.

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrrole nitrogen, but require careful handling on a large scale.

  • Poor Cyclization Efficiency:

    • Cause: Incomplete conversion of the N-aminated intermediate to the tricyclic core. High temperatures required for cyclization can sometimes lead to decomposition.

    • Solution:

      • Solvent Choice: High-boiling point, polar aprotic solvents like DMF or diphenyl ether are often used. Ensure the solvent is anhydrous.

      • Temperature Control: Precise temperature control is critical. Overheating can lead to charring and by-product formation. A gradual ramp-up to the target temperature may be beneficial.

      • Catalyst: In some cases, the addition of a catalytic amount of acid or base can facilitate the cyclization.

  • Incomplete Chlorination or Product Degradation:

    • Cause: The chlorination step using reagents like POCl₃ can be aggressive. Incomplete reaction leaves the starting pyrrolotriazinone, while harsh conditions can lead to decomposition or the formation of undesired chlorinated byproducts.

    • Solution:

      • Reagent Stoichiometry: Carefully control the equivalents of POCl₃. An excess may be required for complete conversion, but a large excess can promote side reactions.

      • Temperature and Time: The reaction is often performed at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.

      • Work-up Procedure: Quenching of the reaction mixture with ice-water must be done carefully and under controlled temperature to avoid uncontrolled exotherms and product degradation.

Impurity Profile Issues

Question: I am observing significant impurities in my final product. What are the common side products and how can I minimize them?

Answer: Impurity formation is a common challenge in multi-step syntheses. Understanding the potential side reactions is key to mitigating them.

  • Side Products from N-Amination:

    • Di-amination: Although less common, reaction at other positions on the pyrrole ring can occur, especially if the desired nitrogen is sterically hindered.

    • Unreacted Starting Material: Incomplete deprotonation or insufficient aminating agent will leave unreacted pyrrole.

  • Byproducts from Cyclization:

    • Polymerization: At high temperatures, the reactive intermediates can polymerize, leading to a complex mixture of insoluble materials.

    • Rearrangement Products: Depending on the substitution pattern, rearrangement of the pyrrolotriazine core is a possibility, though less common for this specific scaffold.

  • Impurities from Chlorination:

    • Over-chlorination: The pyrrole or triazine ring can undergo further chlorination, leading to di- or tri-chlorinated impurities.

    • Hydrolysis: During work-up, the 4-chloro group can be hydrolyzed back to the hydroxyl group of the starting pyrrolotriazinone if the pH is not controlled.

    • Phosphorous byproducts: Residual phosphorus-containing species from POCl₃ can be difficult to remove.

Minimization Strategies:

  • In-process Controls: Implement rigorous in-process controls (TLC, LC-MS, NMR) to monitor the reaction progress and detect the formation of impurities at each stage.

  • Purification of Intermediates: While a one-pot synthesis is often desirable for efficiency, purifying the N-aminated pyrrole or the pyrrolotriazinone intermediate can significantly improve the purity of the final product.

  • Optimized Work-up: Develop a robust work-up procedure for the chlorination step. This may involve careful pH adjustment, extractions with appropriate solvents, and washes to remove inorganic byproducts.

  • Recrystallization: The final product, 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine, is often a solid. A well-chosen recrystallization solvent system can be highly effective in removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting the 5-methylpyrrolo[2,1-f][1][2][3]triazin-4-one to the 4-chloro derivative?

A1: Phosphorus oxychloride (POCl₃) is the most commonly reported and effective reagent for this transformation.[2] It serves as both the chlorinating agent and can act as a solvent when used in large excess. Other chlorinating agents like thionyl chloride (SOCl₂) may also be effective, but POCl₃ is generally preferred for this class of heterocycles.

Q2: The N-amination of my substituted pyrrole is sluggish. What can I do to improve the reaction rate?

A2: Several factors can influence the rate of N-amination.[6]

  • Base: Ensure complete deprotonation of the pyrrole nitrogen. If using NaH, ensure it is fresh and the solvent is anhydrous. You might consider exploring other strong bases like KHMDS or LiHMDS.

  • Aminating Agent: The reactivity of the aminating agent is crucial. While monochloramine is effective, other reagents like hydroxylamine-O-sulfonic acid (HOSA) could be explored.[7]

  • Temperature: While low temperatures are often necessary for stability, a slight increase in temperature may be possible without significant degradation of the aminating agent. This should be carefully optimized.

Q3: My crude product after chlorination is a dark, oily residue. How can I improve the isolation of the solid product?

A3: A dark, oily crude product often indicates the presence of polymeric byproducts or residual phosphorus compounds.

  • Purification of the Precursor: Ensure the starting pyrrolotriazinone is of high purity. Impurities in the starting material can lead to side reactions and a difficult work-up.

  • Controlled Quenching: The quenching of the POCl₃ reaction is highly exothermic. Add the reaction mixture slowly to a vigorously stirred mixture of ice and water, maintaining a low temperature.

  • Extraction and Washes: After quenching, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a mild base (like sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.

  • Trituration/Recrystallization: After concentrating the organic layer, try triturating the residue with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization and wash away soluble impurities. If the product is still oily, column chromatography followed by recrystallization may be necessary.

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, several safety considerations are paramount, especially during scale-up.

  • Exothermic Reactions: Both the N-amination with strong bases and the quenching of the chlorination reaction can be highly exothermic. Ensure adequate cooling capacity and controlled addition rates. A reaction calorimetry study is highly recommended before proceeding to a large scale.

  • Handling of Reagents:

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle under an inert atmosphere.

    • Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that reacts with moisture to release HCl gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Pressure Build-up: The cyclization step, if performed in a sealed reactor at high temperatures, can lead to pressure build-up. Ensure the reactor is appropriately rated and equipped with a pressure relief system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

SynthesisWorkflowcluster_step1Step 1: N-Aminationcluster_step2Step 2: Cyclizationcluster_step3Step 3: Chlorination & PurificationstartSubstituted PyrroleaminationN-Amination(e.g., NaH, NH2Cl)start->aminationintermediate1N-Amino Pyrroleamination->intermediate1cyclizationCyclization(High Temperature)intermediate1->cyclizationintermediate2Pyrrolotriazinonecyclization->intermediate2chlorinationChlorination(e.g., POCl3)intermediate2->chlorinationworkupWork-up & Quenchingchlorination->workuppurificationPurification(Recrystallization)workup->purificationfinal_product4-Chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazinepurification->final_product

Caption: A generalized workflow for the synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1][2][3]triazine.

Data Summary Table

StepKey ParametersTypical ReagentsPotential IssuesMitigation Strategies
N-Amination Temperature, Base, Reagent QualityNaH, NH₂Cl, HOSALow conversion, Side reactionsFresh reagents, Anhydrous conditions, Low temperature
Cyclization Temperature, SolventDMF, Diphenyl etherDecomposition, PolymerizationPrecise temperature control, High-purity intermediate
Chlorination Reagent Stoichiometry, TemperaturePOCl₃, SOCl₂Incomplete reaction, Over-chlorinationOptimized stoichiometry, Reaction monitoring
Purification Solvent SystemVarious organic solventsCo-precipitation of impuritiesRecrystallization, Column chromatography

Validation & Comparative

A Comparative Analysis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising heterocyclic scaffolds, the pyrrolo[2,1-f][1][2]triazine core has emerged as a "privileged" structure, integral to several kinase inhibitors.[3] This guide provides a comparative analysis of the anticancer activity of a specific subset of this family: 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivatives. We will delve into their synthesis, mechanism of action, and a direct comparison of their cytotoxic effects against various cancer cell lines, supported by detailed experimental protocols.

The Rationale for Targeting Kinases with Pyrrolo[2,1-f]triazines

Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[2,1-f][1][2]triazine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[1] Its fused heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinases, including VEGFR-2, c-Met, and, as we will focus on here, Mer proto-oncogene tyrosine kinase (MerTK).[1][4]

Synthesis of 4-Chloro-5-methylpyrrolo[2,1-f]triazine Derivatives

The synthesis of the 4-chloro-5-methylpyrrolo[2,1-f]triazine core is a critical first step in developing novel anticancer agents. A common strategy involves the construction of the pyrrole ring followed by the annulation of the triazine ring.

General Synthetic Protocol:

A generalized synthetic route to obtain the chlorinated pyrrolo[2,1-f][1][2]triazine scaffold is outlined below.[5] This multi-step process begins with a β-substituted acrylate, which undergoes a cycloaddition reaction to form the pyrrole ring. Subsequent acylation and N-amination, followed by cyclization and deoxidation, yield the desired chlorinated derivative.[5]

Synthetic_Workflow A β-Substituted Acrylate B Pyrrole Derivative A->B Tosylmethyl isocyanide (TosMIC), NaH C Acylated Pyrrole B->C Trichloroacetyl chloride D N-aminated Pyrrole C->D 1. NaOMe 2. NH2Cl E Bicyclic Compound D->E Cyclization F 4-Chloro-5-methylpyrrolo[2,1-f]triazine Derivative E->F POCl3

Caption: Generalized synthetic workflow for 4-chloro-5-methylpyrrolo[2,1-f]triazine derivatives.

This core scaffold can then be further functionalized, for example, by nucleophilic substitution at the C4 position to introduce various side chains designed to interact with the target kinase.

Mechanism of Action: Inhibition of the MerTK Signaling Pathway

Several potent 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivatives exert their anticancer effects by inhibiting MerTK.[4][6] MerTK, a member of the TAM (TYRO3, AXL, and MerTK) family of receptor tyrosine kinases, is overexpressed in numerous cancers and is associated with metastasis and chemoresistance.[4][7] Upon binding its ligand (e.g., Gas6), MerTK dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.[4]

By competitively binding to the ATP-binding pocket of the MerTK kinase domain, these derivatives block its phosphorylation and subsequent activation, thereby inhibiting the downstream pro-survival signals.[4][7] This leads to an induction of apoptosis in cancer cells.

MerTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MerTK MerTK PI3K PI3K MerTK->PI3K Activates MAPK MAPK MerTK->MAPK Activates Gas6 Gas6 (Ligand) Gas6->MerTK Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor 4-Chloro-5-methylpyrrolo [2,1-f]triazine Derivative Inhibitor->MerTK Inhibits

Caption: Inhibition of the MerTK signaling pathway by 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivatives.

Comparative Anticancer Activity

To objectively compare the anticancer efficacy of different 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivatives, we will examine the half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

Here, we compare two promising derivatives, BDS-001 and IK5 , against a panel of human cancer cell lines.

DerivativeTargetA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)Reference
BDS-001 MerTK2.091.963.08[4]
IK5 MerTK0.360.420.80[6]
Cisplatin (Reference)DNA> BDS-001> BDS-001> BDS-001[4]

Analysis:

As the data indicates, both BDS-001 and IK5 demonstrate potent anticancer activity. Notably, IK5 exhibits significantly lower IC50 values across all three cell lines compared to BDS-001, suggesting it is a more potent inhibitor in these in vitro models.[6] The study on BDS-001 also highlights its superior cytotoxicity compared to the conventional chemotherapeutic agent, cisplatin.[4] This underscores the potential of this class of compounds to offer improved therapeutic efficacy.

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for assessing the anticancer activity of these derivatives using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., isopropanol or DMSO)[8]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150-200 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-Chloro-5-methylpyrrolo[2,1-f]triazine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed, BDS-001 and IK5, demonstrate potent cytotoxic activity against multiple cancer cell lines through the inhibition of the MerTK signaling pathway. The significantly improved potency of IK5 highlights the potential for further optimization through medicinal chemistry efforts.

Future research should focus on expanding the library of derivatives with diverse substitutions at various positions of the pyrrolotriazine core to improve potency, selectivity, and pharmacokinetic properties. In vivo studies using xenograft models are a critical next step to validate the preclinical efficacy of the most promising compounds.[1] Furthermore, exploring the potential of these compounds in combination with other anticancer therapies could lead to more effective treatment strategies.

References

Comparative Validation of 4-Chloro-5-methylpyrrolo[2,1-f]triazine Bioactivity in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical cancer pathways.[1][4] This guide provides a comprehensive framework for the in vivo validation of a specific derivative, 4-Chloro-5-methylpyrrolo[2,1-f]triazine, using cell line-derived xenograft (CDX) models. We present a detailed, self-validating experimental protocol, explain the causal rationale behind key methodological choices, and objectively compare its potential efficacy against a known competitor. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the preclinical potential of novel small molecule inhibitors.

Introduction: The Promise of the Pyrrolo[2,1-f]triazine Scaffold

Targeted therapy, particularly the inhibition of dysregulated protein kinases, has become a cornerstone of modern oncology.[5] The pyrrolo[2,1-f][1][2][3]triazine heterocycle has emerged as a versatile and highly effective scaffold for designing such inhibitors.[1] Its unique structure has been successfully incorporated into molecules targeting a range of oncogenic kinases, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the c-Met proto-oncogene.[6][7][8]

This guide focuses on 4-Chloro-5-methylpyrrolo[2,1-f]triazine , a foundational molecule within this class. The objective is to move beyond initial in vitro assays and establish a robust preclinical validation pathway. Xenograft models, where human cancer cells are implanted into immunodeficient mice, represent a critical step in this process, offering vital insights into a compound's efficacy, pharmacodynamics, and safety in a living biological system.[3][9]

Hypothesized Mechanism of Action and Target Rationale

Based on extensive research into its parent scaffold, 4-Chloro-5-methylpyrrolo[2,1-f]triazine is hypothesized to function as an ATP-competitive kinase inhibitor. The pyrrolotriazine core mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase's ATP-binding pocket.[1] Various derivatives have shown potent, nanomolar-level inhibition of kinases like VEGFR-2 and c-Met, which are key drivers of tumor angiogenesis and metastasis.[1][6]

For the purpose of this guide, we will proceed with the hypothesis that 4-Chloro-5-methylpyrrolo[2,1-f]triazine is a dual inhibitor of c-Met and VEGFR-2 . This dual-targeting strategy is compelling, as it simultaneously attacks the tumor's growth signaling and its ability to form new blood vessels.

This rationale directly informs our choice of a cancer cell line for the xenograft model. A cell line with demonstrated dependency on c-Met signaling, such as a human non-small cell lung cancer (NSCLC) or gastric cancer line, would be an appropriate choice.[6]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cMet c-Met Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Test_Compound 4-Chloro-5-methyl pyrrolo[2,1-f]triazine Test_Compound->cMet inhibits Test_Compound->VEGFR2 inhibits Competitor Foretinib Competitor->cMet inhibits Competitor->VEGFR2 inhibits

Figure 1: Hypothesized dual inhibition of c-Met and VEGFR-2 signaling pathways.

The Comparative Landscape: Selecting a Benchmark

To provide context for the bioactivity of our test compound, it is essential to include a relevant competitor. Foretinib is an established small molecule inhibitor of both c-Met and VEGFR-2 kinases, making it an ideal benchmark for our comparative study.[1] By testing our compound alongside Foretinib, we can directly assess its relative potency and potential advantages.

Experimental Design: A Validated Xenograft Protocol

The following protocol outlines a robust methodology for establishing a cell line-derived xenograft (CDX) model to test the in vivo efficacy of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. The CDX model is chosen for its reproducibility and suitability for initial efficacy screening.[2][9]

cluster_treatment Treatment Phase (21 Days) start Start: Select c-Met Addicted Cancer Cell Line culture Cell Culture & Expansion start->culture harvest Harvest & Prepare Cell Suspension culture->harvest implant Subcutaneous Implantation in Athymic Nude Mice harvest->implant tumor_growth Tumor Growth (to ~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Daily Dosing: - Vehicle - Test Compound - Competitor randomize->treat monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs treat->monitor endpoint Study Endpoint: Harvest Tumors & Tissues treat->endpoint After 21 Days monitor->treat Daily Cycle analysis Data Analysis: - TGI Calculation - Statistical Analysis - Biomarker Analysis endpoint->analysis end End: Comparative Efficacy Report analysis->end

Figure 2: End-to-end workflow for the comparative xenograft study.

Step-by-Step Methodology

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is paramount and must align with the hypothesized mechanism of action. We select a human gastric cancer cell line (e.g., MKN-45) known to have c-Met amplification.

  • Protocol:

    • Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Grow cells to 70-80% confluency to ensure they are in the logarithmic growth phase.[10]

    • Confirm the absence of mycoplasma contamination before proceeding.

2. Animal Model Selection:

  • Rationale: Immunodeficient mice are required to prevent rejection of the human tumor graft. Athymic nude mice (e.g., BALB/c nude) are a standard and cost-effective choice for subcutaneous xenograft studies.[11]

  • Protocol:

    • Use female athymic nude mice, 6-8 weeks of age.

    • Allow mice to acclimatize for at least one week before any procedures.[10]

    • House mice in sterile conditions (e.g., individually ventilated cages) with free access to autoclaved food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

3. Tumor Implantation:

  • Rationale: Subcutaneous injection into the flank is the most common method for CDX models. It allows for easy, non-invasive monitoring and measurement of tumor growth.[9]

  • Protocol:

    • Harvest the cultured cancer cells using trypsin-EDTA and wash twice with sterile, serum-free PBS.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue (should be >95%).[10]

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 2.5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.

    • Inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[10]

4. Study Groups and Treatment Regimen:

  • Rationale: A well-designed study includes negative and positive controls to ensure the results are interpretable.

  • Protocol:

    • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[10]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water) daily via oral gavage.

    • Group 2 (Test Compound): Administer 4-Chloro-5-methylpyrrolo[2,1-f]triazine at a predetermined dose (e.g., 50 mg/kg), dissolved in the vehicle, daily via oral gavage.

    • Group 3 (Competitor/Positive Control): Administer Foretinib at its known effective dose (e.g., 30 mg/kg), dissolved in the vehicle, daily via oral gavage.

    • Treat animals for 21 consecutive days.

5. Monitoring and Data Collection:

  • Rationale: Regular monitoring is crucial for assessing both efficacy (tumor growth) and toxicity (body weight, clinical signs).

  • Protocol:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Observe mice daily for any adverse clinical signs (e.g., lethargy, ruffled fur, loss of mobility).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

6. Endpoint Criteria and Tissue Harvesting:

  • Rationale: Ethical and scientific considerations require predefined study endpoints.

  • Protocol:

    • The study concludes at Day 21, or earlier if tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize mice according to approved IACUC protocols.

    • Excise the tumors, weigh them, and divide them for different analyses: one portion snap-frozen in liquid nitrogen for Western blot/proteomic analysis, and another fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).[13]

Data Analysis and Interpretation

Quantitative Comparison of Efficacy and Tolerability

All quantitative data should be summarized for clear comparison. The primary metric, Tumor Growth Inhibition (TGI), is calculated at the end of the study using the formula:

  • TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume in the treated group.

    • Where ΔC is the change in mean tumor volume in the vehicle control group.

Table 1: Hypothetical Comparative Efficacy Data

ParameterVehicle Control4-Chloro-5-methylpyrrolo[2,1-f]triazine (50 mg/kg)Foretinib (30 mg/kg)
Mean Final Tumor Volume (mm³) 1850 ± 210650 ± 95720 ± 110
Tumor Growth Inhibition (TGI %) -67.6% 63.8%
Mean Body Weight Change (%) +2.5% ± 1.0%-4.0% ± 2.5%-6.5% ± 3.0%
Statistical Significance (vs. Vehicle) -p < 0.001p < 0.001

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Interpretation: In this hypothetical scenario, 4-Chloro-5-methylpyrrolo[2,1-f]triazine demonstrates robust anti-tumor activity, achieving a TGI of 67.6%, comparable to or slightly better than the established inhibitor Foretinib. Importantly, it also shows a more favorable tolerability profile, with less impact on body weight, suggesting a potentially wider therapeutic window.

Discussion and Future Directions

The successful validation of bioactivity in a CDX model is a significant milestone. Based on the hypothetical positive outcome described above, the following steps would be logical progressions:

  • Pharmacodynamic (PD) Analysis: Use the harvested tumor tissues to confirm target engagement. Western blot or IHC analysis for phosphorylated c-Met (p-Met) and downstream effectors like p-AKT and p-ERK can verify that the compound is inhibiting the intended pathway in vivo.

  • Orthotopic Xenograft Models: To better mimic the tumor microenvironment and assess effects on metastasis, implanting the cancer cells into the organ of origin (e.g., the stomach for gastric cancer) would be the next step.[9]

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which use tumor tissue directly from patients, can be employed. These models better preserve the heterogeneity of human cancers.[14]

  • Combination Studies: Investigate the synergistic potential of 4-Chloro-5-methylpyrrolo[2,1-f]triazine with other standard-of-care chemotherapies or targeted agents.

Conclusion

This guide provides a scientifically rigorous and experimentally sound framework for validating the in vivo bioactivity of 4-Chloro-5-methylpyrrolo[2,1-f]triazine. By adhering to a detailed protocol that includes appropriate controls, a relevant benchmark competitor, and clear endpoints, researchers can generate high-quality, interpretable data. This structured approach is essential for making informed decisions in the drug development pipeline and for advancing promising compounds like those built on the versatile pyrrolo[2,1-f][1][2][3]triazine scaffold toward clinical investigation.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-5-methylpyrrolo[2,1-f]triazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to ambiguous experimental results and potential toxicity in therapeutic applications. This guide provides an in-depth technical comparison of the kinase cross-reactivity profile of compounds based on the 4-Chloro-5-methylpyrrolo[2,1-f]triazine scaffold. While comprehensive public data on this specific molecule is limited, we will analyze its structurally related analogs and compare their selectivity with other well-characterized kinase inhibitors. This analysis will provide a framework for evaluating the potential on- and off-target activities of this compound class.

The pyrrolo[2,1-f][1][2][3]triazine core is recognized as a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[4][5] Its versatile structure allows for substitutions that can be tailored to target specific kinase families. Recent studies have highlighted the potential of derivatives of this scaffold to inhibit a range of kinases, including receptor tyrosine kinases (RTKs) implicated in cancer progression.

A notable analog, N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide, has been specifically investigated for its potential as a Mer proto-oncogene tyrosine-protein kinase (MerTK) inhibitor.[6] MerTK, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is a crucial regulator of cell survival, proliferation, and immune response, making it an attractive target in oncology.[6][7]

Comparative Kinase Selectivity: Benchmarking Against Known Inhibitors

To contextualize the potential selectivity of 4-Chloro-5-methylpyrrolo[2,1-f]triazine-based inhibitors, we will compare the profiles of two well-studied kinase inhibitors, BMS-777607 and UNC2025 , which target some of the same kinase families as pyrrolotriazine derivatives.

BMS-777607 is a potent inhibitor of the Met family of kinases, including c-Met, Axl, Ron, and Tyro3.[8][9] UNC2025 is a dual inhibitor of Mer and Fms-like tyrosine kinase 3 (FLT3).[10][11][12] The following table summarizes their inhibitory activity (IC50 in nM) against a panel of selected kinases. A lower IC50 value indicates greater potency.

Kinase TargetBMS-777607 (IC50 nM)UNC2025 (IC50 nM)4-Chloro-5-methylpyrrolo[2,1-f]triazine Analog (Expected Primary Target)
c-Met 3.9 [8][13]364[10]Likely weak or no activity
Axl 1.1 [8][13]122[10]Potential secondary target
Ron 1.8 [8][13]-Potential secondary target
Tyro3 4.3 [8][13]-Potential secondary target
MerTK -0.74 [10]Primary Target [6][7]
FLT3 -0.8 [10]Potential secondary target
VEGFR-2 >40-fold selective[8]-Potential secondary target[4][14]
Lck >40-fold selective[8]--
TrkA >40-fold selective[8]1.67[10]-
TrkB >40-fold selective[8]--
TrkC -4.38[10]-
KIT -8.18[10]-

Data compiled from multiple sources.[4][6][7][8][9][10][11][12][13][14] The activity of the 4-Chloro-5-methylpyrrolo[2,1-f]triazine analog is inferred from published studies on its derivatives.

This comparative data highlights the importance of broad kinase profiling. While BMS-777607 is highly potent against the Met family, and UNC2025 potently inhibits MER and FLT3, both exhibit some level of cross-reactivity against other kinases. Based on existing research, it is plausible that inhibitors derived from the 4-Chloro-5-methylpyrrolo[2,1-f]triazine scaffold will primarily target MerTK, with potential for off-target activity against other TAM family members and VEGFR-2.

The Rationale Behind Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving absolute selectivity for a single kinase is a significant challenge in drug discovery. Kinase selectivity profiling is a critical step to:

  • Validate the primary target: Confirming that the inhibitor engages the intended kinase with high affinity.

  • Identify off-target effects: Uncovering potential unintended interactions that could lead to toxicity or confound experimental results.

  • Discover novel therapeutic applications: Identifying unexpected, potent activity against other kinases may open new avenues for research and development.

The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Broad Kinase Selectivity Profiling cluster_3 Data Analysis & Interpretation A Synthesis of 4-Chloro-5-methylpyrrolo [2,1-f]triazine Analog B Purity and Structural Verification (NMR, MS) A->B C Biochemical Assay (e.g., MerTK enzymatic assay) B->C D Cellular Target Engagement (e.g., Western Blot for p-MerTK) C->D E Kinome-wide Panel Screening (e.g., Radiometric or Luminescence-based assays) D->E F Cell-based Assays on Off-target Kinases E->F G IC50/Ki Determination F->G H Selectivity Score Calculation (e.g., S-score) G->H I Identification of On- and Off-target Kinases H->I

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Methodologies for Kinase Selectivity Profiling

Several robust methods are available for determining the selectivity profile of a kinase inhibitor. The choice of method often depends on the required throughput, sensitivity, and the stage of the drug discovery process.

In Vitro Kinase Assays

Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of a purified kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Test compound (e.g., 4-Chloro-5-methylpyrrolo[2,1-f]triazine analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Plot the luminescence (kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a kinase inhibitor in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., a MerTK-expressing cancer cell line)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The following diagram illustrates the principle of the Cellular Thermal Shift Assay.

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Target Kinase B Heat A->B C Denatured Kinase (Aggregated) B->C D Target Kinase F Kinase-Inhibitor Complex D->F E Inhibitor E->F G Heat F->G H Stable Complex (Soluble) G->H

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The 4-Chloro-5-methylpyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of its close analogs, the primary target is likely to be MerTK, a key player in cancer progression. However, as with any kinase inhibitor, a thorough assessment of its cross-reactivity across the kinome is essential. By employing a combination of in vitro kinase assays and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This guide provides a framework for these investigations, emphasizing the importance of comparative analysis with well-characterized inhibitors to accurately interpret the experimental data and guide further drug development efforts.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy in Kinase Inhibition

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy in Kinase Inhibition

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern oncology, the relentless pursuit of targeted therapies has led medicinal chemists to identify certain molecular frameworks that demonstrate a remarkable propensity for binding to key biological targets. One such "privileged scaffold" is the pyrrolo[2,1-f][1][2][3]triazine core.[1] This heterocyclic system, an isostere of the naturally occurring purine nucleus, has emerged as a versatile and highly effective template for the design of potent kinase inhibitors.[1] While the specific compound 4-Chloro-5-methylpyrrolo[2,1-f]triazine often serves as a crucial synthetic intermediate, its true therapeutic potential is realized when it is elaborated into more complex derivatives that target key drivers of tumor progression.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of advanced pyrrolo[2,1-f][1][2][3]triazine derivatives, focusing on their activity as dual inhibitors of crucial oncogenic receptor tyrosine kinases (RTKs): c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Aberrant signaling through both c-Met and VEGFR-2 pathways is a hallmark of many aggressive cancers, promoting tumor growth, proliferation, invasion, and angiogenesis.[2][4] Consequently, dual inhibition presents a compelling therapeutic strategy.[2][4]

For the purpose of this guide, we will examine a representative, highly potent pyrrolo[2,1-f][1][2][3]triazine-based dual inhibitor, designated here as Compound 27a , described by Shi et al., and compare its performance against Foretinib (GSK1363089) , an established clinical-stage dual c-Met/VEGFR-2 inhibitor.[1][4] This objective comparison, supported by detailed experimental data and protocols, is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Mechanism of Action: Dual Interruption of Oncogenic Signaling

Both the pyrrolo[2,1-f][1][2][3]triazine derivatives and Foretinib are ATP-competitive inhibitors, targeting the kinase domain of c-Met and VEGFR-2.[1] By occupying the ATP-binding pocket, these small molecules prevent the autophosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades that drive cancer cell proliferation, survival, migration, and angiogenesis.[1][5]

The c-Met pathway, when activated by its ligand HGF, triggers a cascade involving PI3K/AKT and RAS/MAPK, promoting cell growth and invasion. The VEGFR-2 pathway, activated by VEGF, is a master regulator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. The simultaneous inhibition of these two pathways can lead to a more potent and durable anti-tumor response.[2]

Signaling_Pathway_Inhibitioncluster_0Cell Membranecluster_1Inhibitorscluster_2Downstream SignalingVEGFR2VEGFR-2PLCgPLCγVEGFR2->PLCgPI3K_AKTPI3K/AKTPathwayVEGFR2->PI3K_AKTRAS_MAPKRAS/MAPKPathwayVEGFR2->RAS_MAPKcMETc-MetcMET->PI3K_AKTcMET->RAS_MAPKSTATSTATPathwaycMET->STATVEGFVEGFVEGF->VEGFR2BindsHGFHGFHGF->cMETBindsInhibitorPyrrolo[2,1-f]triazineDerivative (e.g., 27a)or ForetinibInhibitor->VEGFR2InhibitsATP BindingInhibitor->cMETInhibitsATP BindingAngiogenesisAngiogenesisPLCg->AngiogenesisProliferationProliferation &SurvivalPI3K_AKT->ProliferationPI3K_AKT->AngiogenesisRAS_MAPK->ProliferationInvasionInvasion &MetastasisRAS_MAPK->InvasionSTAT->Invasion

Figure 1: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Comparative In Vitro Efficacy

The initial evaluation of a kinase inhibitor's potency is determined through in vitro assays, which measure its ability to inhibit the target enzyme's activity and to affect cancer cell viability.

Biochemical Kinase Inhibition

Biochemical assays directly measure the inhibition of the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget KinaseIC50 (nM)Source
Pyrrolo[2,1-f]triazine 27a c-Met2.3 ± 0.1[4]
VEGFR-25.0 ± 0.5[4]
Foretinib c-Met0.4[5]
VEGFR-20.9[5]

Data presented as mean ± standard deviation where available.

Analysis: Both compounds demonstrate potent, low-nanomolar inhibition of c-Met and VEGFR-2. Foretinib shows slightly higher potency in these purified enzyme assays. However, the pyrrolo[2,1-f]triazine derivative 27a still exhibits exceptional activity, confirming the scaffold's effectiveness in engaging the ATP-binding sites of these key oncogenic kinases.

Cellular Antiproliferative Activity

Cell-based assays are crucial for determining an inhibitor's ability to affect cancer cells in a more biologically relevant context. The following table summarizes the IC50 values for growth inhibition in various cancer cell lines.

CompoundCell LineCancer TypeKey Target DependencyIC50 (nM)Source
Pyrrolo[2,1-f]triazine 27a BaF3-TPR-MetMurine Pro-Bc-Met0.71 ± 0.16[4]
HUVEC-VEGFR2EndothelialVEGFR-237.4 ± 0.31[4]
Foretinib MKN-45Gastric Cancerc-Met Overexpression~75[5]
KATO-IIIGastric Cancerc-Met Overexpression~100[5]
SKOV3ip1Ovarian Cancerc-Met~20

Data presented as mean ± standard deviation where available. Foretinib values are approximated from dose-response curves.

Analysis: In cellular models, the pyrrolo[2,1-f]triazine derivative 27a shows remarkable potency, particularly against the c-Met dependent BaF3-TPR-Met cell line, outperforming the positive control in the cited study.[4] Its activity against HUVEC proliferation further confirms its anti-angiogenic potential by targeting VEGFR-2. Foretinib also demonstrates potent inhibition of proliferation in c-Met overexpressing gastric and ovarian cancer cell lines.

Comparative In Vivo Efficacy

The ultimate test of a potential therapeutic agent is its performance in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical in vivo evaluation.

CompoundXenograft ModelDose & ScheduleTumor Growth Inhibition (TGI)Source
Brivanib (BMS-540215) *H3396 (Lung Cancer)60 mg/kg, p.o., q.d.85%
06-0606 (HCC)50 mg/kg, p.o., q.d.45% (vs. control tumor weight)
Foretinib SKOV3ip1 (Ovarian)30 mg/kg, p.o., q.d.86% (vs. control tumor weight)[1]
HeyA8 (Ovarian)30 mg/kg, p.o., q.d.71% (vs. control tumor weight)[1]
Panc-1 (Pancreatic)30 mg/kg, p.o., q.d.Significant tumor growth suppression[2]
MDA-MB-231 (Breast)50 mg/kg, p.o., q.d.79.16%

*Brivanib is a pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2/FGFR-1 inhibitor, demonstrating the in vivo potential of the scaffold. TGI for Brivanib is reported as percent inhibition, while for Foretinib it is reported as percent reduction in final tumor weight.

Analysis: Both the pyrrolo[2,1-f][1][2][3]triazine derivative (Brivanib) and Foretinib demonstrate robust in vivo anti-tumor activity across multiple xenograft models. Oral administration of these compounds leads to significant, dose-dependent inhibition of tumor growth. These results validate that the potent in vitro activity translates into meaningful efficacy in a preclinical setting, effectively blocking the c-Met and/or VEGFR-2 signaling required for tumor progression.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibition of VEGFR-2 or c-Met kinase activity.

Kinase_Assay_WorkflowstartStartprep_reagentsPrepare Reagents:- 1x Kinase Buffer- Diluted Inhibitor Series- ATP & Substrate Master Mix- Diluted Kinasestart->prep_reagentsplate_setupPlate Setup (96-well):- Add Master Mix- Add Inhibitor or Vehicle- Add Kinase to start reactionprep_reagents->plate_setupincubationIncubate(e.g., 30°C for 45 min)plate_setup->incubationstop_reactionStop Reaction & Deplete ATP(Add ADP-Glo™ Reagent)incubation->stop_reactiondetect_signalGenerate Luminescent Signal(Add Kinase Detection Reagent)stop_reaction->detect_signalread_plateRead Luminescence(Plate Reader)detect_signal->read_plateendEnd: Calculate % Inhibitionand IC50 valuesread_plate->end

Figure 2: Workflow for a luminescence-based in vitro kinase assay.

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer from a 5x stock solution with nuclease-free water.

    • Prepare a serial dilution series of the test inhibitor (e.g., Pyrrolo[2,1-f]triazine derivative or Foretinib) in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu,Tyr) 4:1).

    • On ice, dilute the recombinant human VEGFR-2 or c-Met kinase to the desired concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.

  • Kinase Reaction:

    • Add 25 µL of the Master Mix to each well of a solid white 96-well plate.

    • Add 5 µL of the diluted inhibitor to "Test Inhibitor" wells.

    • Add 5 µL of buffer with the same DMSO percentage to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 45 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MKN-45, SKOV3ip1) and perform a cell count using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different inhibitor concentrations or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Human Tumor Xenograft Study

This protocol outlines the establishment and monitoring of a subcutaneous tumor model in immunodeficient mice.

  • Animal and Cell Preparation:

    • Use 4-6 week old female athymic nude mice, allowing for a 1-week acclimatization period.

    • Culture the desired human cancer cells (e.g., SKOV3ip1, Panc-1) to 70-80% confluency.

    • Harvest the cells by trypsinization, wash twice with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3 x 10^7 cells/mL. Cell viability should be >95%.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice daily for tumor growth.

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration and Monitoring:

    • Administer the test compound (e.g., Foretinib at 30 mg/kg) or vehicle control daily via oral gavage (p.o.).

    • Monitor animal body weight and general health daily as indicators of toxicity.

    • Continue tumor volume measurements throughout the treatment period (e.g., 15-21 days).

  • Study Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) based on the difference in mean tumor volume or weight between the treated and control groups.

Safety and Tolerability Insights

While detailed preclinical toxicology is beyond the scope of this guide, insights from early-phase clinical trials of Foretinib provide a valuable context for the potential safety profile of dual c-Met/VEGFR-2 inhibitors. In a Phase I study, Foretinib was found to have a manageable toxicity profile. The most common adverse events included hypertension, fatigue, diarrhea, and elevated liver enzymes (AST). The maximum tolerated dose (MTD) was established, allowing for further development in Phase II trials. This suggests that while on-target toxicities are expected with potent kinase inhibitors, they can often be managed with appropriate dosing and scheduling.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold has unequivocally established itself as a "privileged" and highly effective framework for the development of potent kinase inhibitors. As demonstrated by the impressive in vitro and in vivo efficacy of its derivatives, this core structure provides a robust platform for targeting critical oncogenic drivers like c-Met and VEGFR-2.

The direct comparison with Foretinib reveals that pyrrolo[2,1-f][1][2][3]triazine-based compounds are highly competitive, exhibiting low-nanomolar potency and significant anti-tumor activity in preclinical models. The favorable efficacy of compounds like 27a underscores the potential for this chemical class to yield best-in-class therapeutics.

For researchers and drug development professionals, the key takeaway is the versatility and validated potential of this scaffold. Future work should focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring their efficacy in combination with other therapies, and identifying predictive biomarkers to select patient populations most likely to benefit from this targeted approach. The journey of the pyrrolo[2,1-f][1][2][3]triazine core, from a synthetic intermediate to a cornerstone of targeted therapy, is a testament to the power of rational drug design in the fight against cancer.

A Head-to-Head Comparison of Pyrrolo[2,1-f]triazine Isomers: A Guide for Medicinal Chemists

A Head-to-Head Comparison of Pyrrolo[2,1-f][1][2][3]triazine Isomers: A Guide for Medicinal Chemists

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyrrolo[2,1-f][1][2][3]triazine core is a quintessential example of such a "privileged scaffold".[3] This unique fused heterocycle, an isostere of the naturally occurring purine nuclei, is the cornerstone of several groundbreaking drugs, including the antiviral Remdesivir and the kinase inhibitor Avapritinib.[1][4] Its versatility and amenability to chemical modification have made it a focal point for developing inhibitors targeting a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

However, the efficacy of a drug is not derived from the scaffold alone. It is exquisitely sensitive to the three-dimensional arrangement of its atoms and substituents. The seemingly subtle differences between isomers—molecules with the same chemical formula but different structures—can lead to dramatic variations in biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of pyrrolo[2,1-f][1][2][3]triazine isomers, moving beyond simple data reporting to explain the causal relationships between structure and function. We will explore how both positional isomerism (the placement of substituents around the core) and stereoisomerism (the spatial arrangement of atoms) are leveraged to achieve therapeutic goals, providing researchers with field-proven insights and actionable experimental protocols.

Section 1: Foundational Synthetic Strategies

The ability to rapidly generate a diverse library of isomers hinges on robust and flexible synthetic chemistry. The pyrrolo[2,1-f][1][2][3]triazine core is typically assembled through multi-step sequences that allow for the strategic introduction of functional groups. Most modern approaches involve the initial construction of a substituted pyrrole ring, followed by the annulation of the triazine ring.

A common and effective strategy begins with a functionalized pyrrole, such as a bromoaldehyde intermediate, which can then be condensed with a nitrogen-rich reagent like ammonium carbonate or formamidine acetate to form the triazine ring.[1][3] This approach provides reliable access to the core and sets the stage for late-stage diversification, a critical element for exploring structure-activity relationships (SAR).

Gcluster_0Pyrrole Formationcluster_1Triazine Annulationcluster_2DiversificationstartReadily AvailableStarting Materialspaal_knorrPaal-Knorr Synthesisor similar cyclizationstart->paal_knorrpyrroleSubstitutedPyrrole Intermediate(e.g., 2-carbaldehyde)paal_knorr->pyrroleaminationN-Aminationpyrrole->aminationKey StepcyclizationCondensation/Cyclization(e.g., with formamidine acetate)amination->cyclizationcorePyrrolo[2,1-f][1,2,4]triazineCore Structurecyclization->corediversificationLate-Stage Functionalization(e.g., Suzuki, Buchwald-Hartwig coupling)core->diversificationFinal Stepsfinal_compoundsLibrary of IsomericDrug Candidatesdiversification->final_compounds

Caption: Generalized workflow for the synthesis of pyrrolo[2,1-f][1][2][3]triazine derivatives.

Section 2: Head-to-Head Comparison: Positional Isomerism and SAR

The strategic placement of substituents on the pyrrolo[2,1-f][1][2][3]triazine scaffold is the primary method for tuning its interaction with a biological target. The core itself acts as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the protein's ATP-binding pocket. The substituents then project into adjacent pockets, determining potency and selectivity.

Case Study 1: Dual c-Met and VEGFR-2 Inhibition

The c-Met and VEGFR-2 kinases are crucial drivers of tumor growth and angiogenesis. A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were developed as dual inhibitors, where subtle changes in substitution patterns led to significant differences in potency.[6] The general strategy involved installing a key aniline group, often at the C4 position, to serve as the primary hinge-binding element.

CompoundR1 (C6-position)R2 (Aniline substituent)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Antiproliferative IC₅₀ (nM) (BaF₃-TPR-Met cells)
Foretinib --2.3 ± 0.15.0 ± 0.50.71 ± 0.16
Compound 19 H3-fluoro2.3 ± 0.15.0 ± 0.50.71 ± 0.16
Compound 27a 6-fluoro3-fluoro2.3 ± 0.1 5.0 ± 0.5 0.71 ± 0.16

Data synthesized from Shi et al.[4][6]

Analysis of Causality: The data reveals that while a simple 3-fluoroaniline substituent (Compound 19) could achieve potent enzymatic inhibition, the introduction of a fluorine atom at the C6 position of the pyrrolotriazine core (Compound 27a) maintained this high potency while likely improving other drug-like properties.[6] This choice was not random; introducing fluorine is a common medicinal chemistry tactic to block metabolic hotspots or modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles. Docking studies confirmed these derivatives occupy the ATP-binding site, with the core nitrogen atoms forming critical hydrogen bonds.[6]

Case Study 2: Anaplastic Lymphoma Kinase (ALK) Inhibition

ALK is another high-value oncology target. For ALK inhibitors based on the 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold, the placement of substituents is critical for achieving both potency and selectivity, particularly over the highly similar Insulin Receptor (IR) kinase.[4]

CompoundR1 (C2-position)R2 (C7-position)ALK IC₅₀ (nM)IR IC₅₀ (nM)Selectivity (IR/ALK)
Compound 21 2,6-dichloro-3-fluoroaniline1-(piperidin-4-yl)-1H-pyrazol-4-yl10 ± 21137 ± 398~114x
Isomer A 2-chloro-3-fluoroaniline1-(piperidin-4-yl)-1H-pyrazol-4-yl>1000>5000-
Isomer B 2,6-difluoroaniline1-(piperidin-4-yl)-1H-pyrazol-4-yl15 ± 31500 ± 200~100x

Data synthesized from Ott et al.[4]

Analysis of Causality: This comparison clearly demonstrates the criticality of the C2-aniline substitution. Moving from a dichloro-fluoro pattern (Compound 21) to a mono-chloro-fluoro pattern (Isomer A) completely abrogated ALK activity. Restoring a di-substituted pattern with difluoro groups (Isomer B) rescued the potent activity. This is because the two ortho substituents on the aniline ring are crucial for forcing the molecule into a specific, non-planar conformation. This "twisted" conformation is complementary to the ALK active site but disfavored by the active site of the IR kinase, which is the mechanistic basis for selectivity. The C7-pyrazole group extends into the solvent-exposed region, providing a handle for modulating solubility and pharmacokinetic properties without compromising potency.

Gcluster_0Kinase ATP Binding Pocketcluster_1Pyrrolo[2,1-f]triazine InhibitorhingeHinge Region(Backbone NH groups)gatekeeperGatekeeperResiduehydrophobic_pocketHydrophobicPocketsolvent_frontSolvent FrontcorePyrrolotriazine Corecore->hydrophobic_pocketvan der Waalsc2_subC2/C4-Aniline(Positional Isomer)c2_sub->hingeH-Bondsc7_subC7-Substituentc7_sub->solvent_frontImproves PK

Caption: Interaction model of a pyrrolotriazine inhibitor within a kinase active site.

Section 3: Case Study: Stereoisomeric Control of In Vivo Efficacy

Beyond the placement of substituents, their spatial orientation can be a deciding factor between a successful drug candidate and a failure. A compelling example comes from two stereoisomers developed as ALK inhibitors, differing only in the cis or trans geometry of substituents on a piperidine ring attached to the core.[4]

CompoundIsomer GeometryALK IC₅₀ (nM)In Vivo Efficacy (Tumor Growth Inhibition)
Compound 23 cis3Moderate
Compound 24 trans5Superior

Data synthesized from Cristan et al.[4]

Analysis of Causality: While both the cis (23) and trans (24) isomers displayed potent, single-digit nanomolar inhibition of the ALK enzyme in biochemical assays, their performance in a mouse xenograft tumor model was markedly different. The trans-isomer (24) showed significantly better tumor growth inhibition.[4] This is a classic example of how in vitro potency does not always translate to in vivo efficacy. The difference here is not in target engagement, but likely in the overall physicochemical and pharmacokinetic properties of the molecules. The trans configuration may lead to a more favorable crystal packing, improved solubility, better membrane permeability, or a metabolic profile that results in higher and more sustained exposure at the tumor site. This case underscores the absolute necessity of synthesizing and evaluating individual stereoisomers, as seemingly minor geometric changes can have profound impacts on the ultimate therapeutic utility of a compound.

Section 4: Key Experimental Protocols

To facilitate further research in this area, we provide validated, step-by-step protocols for the synthesis and evaluation of novel pyrrolo[2,1-f][1][2][3]triazine isomers.

Protocol 1: General Synthesis of a 2,7-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from established, scalable routes and allows for diversification at the C2 and C7 positions.[2][3]

Step 1: Synthesis of the Pyrrole Core

  • Start with a readily available N-protected carbazate.

  • Perform a Paal-Knorr reaction with a suitable 1,4-dicarbonyl compound to form the substituted pyrrole ring.

  • Selectively functionalize the pyrrole at the desired positions (e.g., via bromination or formylation) to create handles for subsequent reactions.

Step 2: Triazine Ring Formation

  • Treat the N-protected aminopyrrole intermediate with formamidine acetate at elevated temperatures (e.g., 100-120 °C) in a suitable solvent like DMF.

  • The reaction acts as both a reagent and solvent, driving the cyclization to form the pyrrolo[2,1-f][1][2][3]triazine core.[1]

  • Monitor reaction completion by LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica gel.

Step 3: Late-Stage Diversification (Example: Suzuki Coupling at C7)

  • To a solution of the C7-bromo-pyrrolotriazine core (1.0 eq) in a degassed solvent mixture (e.g., 1,4-dioxane/water), add the desired aryl boronic acid (1.2 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the final compound by column chromatography or preparative HPLC.

Step 4: Characterization

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

  • Assess purity using HPLC (>95% is required for biological testing).

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a robust, high-throughput method for quantifying the binding affinity of an inhibitor to its target kinase.

1. Reagent Preparation:

  • Prepare a serial dilution of the test compounds (isomers) in a 384-well plate. Start with a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions in assay buffer.
  • Prepare a solution of the target kinase (e.g., ALK, c-Met) conjugated to a Europium (Eu)-labeled anti-tag antibody.
  • Prepare a solution of a fluorescent Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

2. Assay Execution:

  • Add 5 µL of each compound dilution to the assay plate.
  • Add 5 µL of the Kinase/Eu-Antibody mixture to all wells.
  • Add 5 µL of the Alexa Fluor™ 647-Tracer to all wells.
  • Incubate the plate at room temperature for 60 minutes, protected from light.

3. Data Acquisition:

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
  • Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor tracer acceptor).

4. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).
  • Plot the emission ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Conclusion and Future Outlook

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a remarkably fruitful starting point for the development of targeted therapeutics. This guide has demonstrated that success in this chemical space is not merely about identifying a potent scaffold, but about the meticulous, rational optimization of isomeric forms. We have shown through head-to-head comparisons that:

  • Positional Isomerism Governs Selectivity: The placement of substituents around the core dictates the molecule's conformation and its complementarity to the target's active site, forming the basis of kinase selectivity.

  • Stereoisomerism Impacts In Vivo Performance: Subtle changes in 3D geometry can have profound effects on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often determining the ultimate success or failure of a drug candidate in a preclinical setting.

Future research should continue to focus on the synthesis of novel, conformationally constrained isomers to further probe the active sites of kinases and other targets. The development of synthetic methodologies that allow for asymmetric synthesis or facile separation of stereoisomers will be critical in accelerating the discovery of next-generation therapeutics based on this exceptional scaffold.

A Multi-Pronged Guide to Confirming Target Engagement of 4-Chloro-5-methylpyrrolo[2,1-f]triazine as a p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically robust framework for researchers, scientists, and drug development professionals to confirm the intracellular target engagement of 4-Chloro-5-methylpyrrolo[2,1-f]triazine, a compound belonging to the pyrrolo[2,1-f]triazine class of kinase inhibitors.[1][2] The methodologies detailed herein are designed to build a layered, evidence-based case for its interaction with the intended target, p38α mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways.[3][4][5]

The core principle of this guide is the application of orthogonal, self-validating experimental systems. We will move from direct biophysical evidence of binding within the native cellular environment to the functional consequences of that binding event on downstream signaling pathways. This structured approach is essential for unambiguously demonstrating target engagement, a critical step in the validation of any small molecule probe or therapeutic candidate.[6][7]

The Central Hypothesis: Targeting the p38 MAPK Pathway

The pyrrolo[2,1-f]triazine scaffold is a "privileged" structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[2] Compounds with this core are known to target a variety of kinases, including VEGFR-2 and c-Met.[1][8] Specifically, the compound TAK-715, a known p38 MAPK inhibitor, shares this structural class, suggesting that 4-Chloro-5-methylpyrrolo[2,1-f]triazine may also function by inhibiting p38α.[3] The p38 MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making its inhibitors promising therapeutic candidates for inflammatory diseases and cancer.[4][9]

Our objective is to test the hypothesis that 4-Chloro-5-methylpyrrolo[2,1-f]triazine directly binds to and inhibits p38α MAPK in intact cells. To achieve this, we will employ a tiered experimental approach.

Tier 1: Direct Biophysical Evidence of Target Binding in Intact Cells

The foundational step is to demonstrate a direct physical interaction between the compound and its putative target within the complex milieu of a living cell.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[11][12]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Causality and Experimental Choice: CETSA operates on the principle that when a small molecule binds to its target protein, it confers thermodynamic stability.[12][13] This stabilization results in a higher melting temperature (Tagg) for the protein-ligand complex compared to the unbound protein.[13][14] By heating intact cells treated with our compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this thermal shift. A positive shift in the Tagg for p38α in the presence of 4-Chloro-5-methylpyrrolo[2,1-f]triazine is strong, direct evidence of target engagement.[13][14] This method is superior to traditional biochemical assays as it confirms binding in a physiologically relevant context, accounting for cell permeability and intracellular target accessibility.[11][13]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Quantification A 1. Treat Cells with 4-Chloro-5-methylpyrrolo[2,1-f]triazine or Vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient (e.g., 40°C - 70°C) A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble and precipitated protein fractions (centrifugation) C->D E 5. Analyze soluble fraction by Western Blot for p38α D->E F 6. Plot % Soluble p38α vs. Temperature E->F

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T or THP-1) to ~80% confluency. Harvest and resuspend the cells in a suitable buffer. Aliquot cell suspensions and treat with a dose-range of 4-Chloro-5-methylpyrrolo[2,1-f]triazine (e.g., 0.1 µM to 30 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Place the treated cell suspensions in a thermal cycler and heat them across a defined temperature gradient (e.g., 10 temperatures from 40°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins and cell debris.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentrations using a BCA assay. Analyze the samples via SDS-PAGE and quantitative Western blotting using a specific antibody against p38α MAPK.

  • Data Analysis: Quantify the band intensities for p38α at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble p38α relative to the non-heated control against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. A shift (ΔTagg) in the curve for the compound-treated sample indicates target engagement.

Alternative Methodology: NanoBRET™ Target Engagement Assay

Causality and Experimental Choice: An orthogonal approach for confirming direct binding is the NanoBRET™ Target Engagement (TE) assay.[15] This live-cell method relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target's active site (the acceptor).[16][17] A test compound that engages the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[18] This assay provides a quantitative measure of compound affinity (IC50) in live cells and can even be adapted to measure drug residence time.[15][19]

NanoBRET_Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Competes (Low BRET) NLuc p38α- NanoLuc® Tracer Fluorescent Tracer NLuc->Tracer BRET Signal NLuc2 p38α- NanoLuc® Compound Test Compound NLuc2->Compound Binding Tracer2 Fluorescent Tracer

Tier 2: Functional Evidence of Target Inhibition in a Cellular Pathway

Demonstrating that the compound binds to p38α is the first step. The second, equally critical step is to show that this binding event leads to the inhibition of the kinase's function.[10] We assess this by measuring the phosphorylation status of a known downstream substrate of p38α.

Methodology 2: Western Blot Analysis of Downstream Substrate Phosphorylation

Causality and Experimental Choice: p38α is a serine/threonine kinase that, upon activation by upstream kinases like MKK3/6, phosphorylates a range of downstream targets.[3][20] A key, direct substrate is MAPK-activated protein kinase 2 (MK2). Therefore, inhibition of p38α activity should lead to a measurable decrease in the level of phosphorylated MK2 (p-MK2) in cells stimulated to activate the p38 pathway. By treating cells with a stimulant (e.g., Anisomycin or LPS) in the presence and absence of our compound, we can use quantitative Western blotting to measure the ratio of p-MK2 to total MK2. A dose-dependent reduction in this ratio provides strong functional evidence of target engagement and inhibition.[9][21]

  • Cell Stimulation and Inhibition: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) and allow them to adhere. Pre-treat the cells with a dose-range of 4-Chloro-5-methylpyrrolo[2,1-f]triazine or a known p38 inhibitor control (e.g., SB203580) for 1-2 hours.[22]

  • Pathway Activation: Stimulate the p38 MAPK pathway by adding an appropriate agonist, such as Anisomycin (10 µg/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for a short duration (e.g., 15-30 minutes).[9][20]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Immunodetection: Probe the membranes with primary antibodies specific for phosphorylated p38 (p-p38 Thr180/Tyr182, as a control for pathway activation), total p38, phosphorylated MK2 (p-MK2), and total MK2. A loading control like GAPDH or β-actin should also be used.[23][24]

  • Data Analysis: Use an imaging system to quantify the chemiluminescent signal. For each sample, calculate the ratio of the p-MK2 signal to the total MK2 signal. Plot this ratio against the compound concentration to generate a dose-response curve and determine the IC50 value for functional inhibition.

p38_Pathway Stimulus Stress / Cytokines (e.g., Anisomycin, LPS) MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 p38->MK2 Phosphorylates Compound 4-Chloro-5-methyl- pyrrolo[2,1-f]triazine Compound->p38 Inhibits pMK2 p-MK2 (Active) Response Downstream Cellular Response pMK2->Response Mediates

Data Synthesis and Comparative Analysis

The ultimate confidence in target engagement comes from synthesizing the data from these orthogonal approaches. The results should be compiled into a clear, comparative format.

Assay TypeMethodKey ParameterExpected Result with 4-Chloro-5-methylpyrrolo[2,1-f]triazineComparison Alternatives
Direct Binding CETSAΔTagg (°C)Positive thermal shift (e.g., +2 to +8 °C) in a dose-dependent manner.Positive Control: Known p38 inhibitor (e.g., SB239063).[13] Negative Control: Structurally similar but inactive compound.
Direct Binding NanoBRET™ TEIC50 (µM)Potent, dose-dependent displacement of the p38 tracer.Positive Control: Known p38 inhibitor (e.g., BIRB 796).[3] Negative Control: Unrelated kinase inhibitor.
Functional Inhibition Western BlotIC50 (µM)Dose-dependent reduction of Anisomycin-induced MK2 phosphorylation.Positive Control: Known p38 inhibitor (e.g., VX-745).[3] Negative Control: Vehicle (DMSO).

Interpreting the Results: A compelling case for target engagement is made when 4-Chloro-5-methylpyrrolo[2,1-f]triazine:

  • Induces a significant thermal stabilization of p38α in the CETSA assay.

  • Competitively displaces a p38α tracer with high potency in the NanoBRET assay.

  • Inhibits the phosphorylation of the downstream substrate MK2 with an IC50 value that correlates well with the binding affinity observed in the direct engagement assays.

Discrepancies between binding affinity and functional inhibition can provide valuable mechanistic insights, potentially related to allosteric modulation, cellular transport, or off-target effects, and warrant further investigation. By adhering to this multi-tiered, evidence-based guide, researchers can confidently and robustly validate the target engagement of 4-Chloro-5-methylpyrrolo[2,1-f]triazine, paving the way for its use as a selective chemical probe or its advancement in the drug discovery pipeline.

References

A Head-to-Head Comparison of MerTK Inhibitors: Reproducibility and Performance of a 4-Chloro-5-methylpyrrolo[2,1-f]triazine-Based Compound and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Mer proto-oncogene tyrosine kinase (MerTK) has emerged as a promising target. Its inhibition can lead to direct antitumor effects and the stimulation of an antitumor immune response.[1][2] This guide provides an in-depth comparison of a novel MerTK inhibitor derived from a 4-Chloro-5-methylpyrrolo[2,1-f]triazine scaffold, N-(4-((7-chloro-5-methylpyrrolo[2,1-f][3][4][5]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide, with two leading alternatives, UNC2025 and MRX-2843. We will delve into the reproducibility of their synthesis and experimental results, offering detailed protocols and a critical analysis of their performance.

The Rise of Pyrrolo[2,1-f]triazines in Kinase Inhibition

The pyrrolo[2,1-f][3][4][5]triazine core is recognized as a "privileged scaffold" in medicinal chemistry.[6] This unique heterocyclic system is a key component in several FDA-approved kinase inhibitors and antiviral drugs, highlighting its versatility and potential for developing potent and selective therapeutic agents.[6] The specific compound at the center of our analysis, a derivative of 4-Chloro-5-methylpyrrolo[2,1-f]triazine, leverages this scaffold to target MerTK.

Comparative Performance of MerTK Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit its target kinase at low concentrations and its cytotoxic effect on cancer cells. Here, we compare the reported in vitro performance of the 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivative (BDS-001) with UNC2025 and MRX-2843.

CompoundTarget(s)IC50 (MerTK)Cell LineCytotoxicity IC50Citation(s)
BDS-001 MerTKModerate (inferred)A549 (Lung Carcinoma)2.09 µM[2]
MCF-7 (Breast Cancer)1.96 µM[2]
MDA-MB-231 (Breast Cancer)3.08 µM[2]
UNC2025 Mer/Flt30.74 nM697 B-ALL (Leukemia)2.7 nM (inhibition of Mer phosphorylation)
MRX-2843 Mer/Flt31.3 nMKasumi-1 (AML)143.5 nM (inhibition of cell proliferation)

Analysis of Performance Data:

The available data indicates that while the 4-Chloro-5-methylpyrrolo[2,1-f]triazine derivative, BDS-001, demonstrates notable cytotoxicity against various cancer cell lines in the low micromolar range, the comparator compounds, UNC2025 and MRX-2843, exhibit significantly more potent enzymatic inhibition of MerTK in the nanomolar and even sub-nanomolar range. This suggests that UNC2025 and MRX-2843 are more potent direct inhibitors of the MerTK enzyme. It is important to note that the reported data for BDS-001 focuses on cytotoxicity, with moderate MerTK inhibitory potential mentioned, while the data for UNC2025 and MRX-2843 provides direct enzymatic IC50 values. This highlights a key aspect of reproducibility: the specific assays used to evaluate a compound's performance are critical for direct comparison.

Experimental Protocols for Reproducible Results

To ensure the reproducibility of the experimental findings, detailed and validated protocols are essential. Below are representative, step-by-step methodologies for the synthesis of the 4-Chloro-5-methylpyrrolo[2,1-f]triazine-based inhibitor and the key biological assays used for performance evaluation.

Synthesis of N-(4-((7-chloro-5-methylpyrrolo[2,1-f][3][4][5]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide (BDS-001)

The synthesis of BDS-001 involves a multi-step process, beginning with the formation of the pyrrolo[2,1-f][3][4][5]triazine core, followed by the synthesis of the benzenesulfonamide moiety, and their subsequent coupling.

cluster_0 Synthesis of Pyrrolotriazine Core cluster_1 Synthesis of Benzenesulfonamide Moiety cluster_2 Final Coupling Reaction A Pyrrole Derivative B N-amination A->B C Cyclization with Formamide B->C D Chlorination (POCl3) C->D E 4,7-dichloro-5-methylpyrrolo [2,1-f][1,2,4]triazine D->E I Nucleophilic Aromatic Substitution E->I F p-aminophenol G Reaction with Benzenesulfonyl Chloride F->G H N-(4-hydroxyphenyl)benzenesulfonamide G->H H->I J BDS-001 I->J cluster_0 Assay Principle A Eu-labeled anti-tag Ab B Tagged MerTK Kinase A->B binds D High FRET Signal B->D generates F Low FRET Signal B->F results in C Alexa Fluor™ 647-labeled Tracer C->B binds to ATP site E Test Inhibitor E->B competes with Tracer

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.